5,6-Difluorobenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYQNPPZFVAZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323080 | |
| Record name | 5,6-Difluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78581-99-4 | |
| Record name | 78581-99-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Difluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-difluoro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,6-Difluorobenzimidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 5,6-Difluorobenzimidazole. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Core Physicochemical Properties
This compound (CAS No: 78581-99-4) is a fluorinated heterocyclic compound with a molecular formula of C₇H₄F₂N₂. The introduction of fluorine atoms onto the benzimidazole core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in medicinal chemistry.
Quantitative Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictive models and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | |
| Melting Point | 182-185 °C | [1] |
| Boiling Point | 369.5 °C at 760 mmHg | |
| pKa (Predicted) | 4.0 - 5.0 | Predicted |
| logP (Predicted) | 1.5 - 2.5 | Predicted |
| Solubility | Soluble in water | [1] |
| Physical Form | Solid, white to light yellow crystalline powder | [1] |
Note on Predicted Values: The pKa and logP values are estimated based on the properties of benzimidazole and the known effects of fluorine substitution. Experimental determination is recommended for precise values.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.
Synthesis of this compound
A common synthetic route to this compound involves the cyclization of 4,5-difluoro-o-phenylenediamine with formic acid.
Materials:
-
4,5-difluoro-o-phenylenediamine
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
pH meter or litmus paper
Procedure:
-
In a round-bottom flask, combine 4,5-difluoro-o-phenylenediamine with an excess of formic acid.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a solution of sodium hydroxide until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from an ethanol-water mixture. Activated carbon can be used to decolorize the solution if necessary.
-
Dry the purified crystals under vacuum to obtain this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Determination of pKa
The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectroscopy.
Potentiometric Titration Protocol:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water-ethanol mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method followed by UV-Vis or HPLC analysis.
Shake-Flask Protocol:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
Mix equal volumes of n-octanol and water in a separatory funnel.
-
Add a known amount of the stock solution to the biphasic system.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of this compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the logP value using the formula: logP = log([concentration in octanol] / [concentration in water]).
Determination of Aqueous Solubility
The equilibrium solubility can be determined by the shake-flask method.
Equilibrium Solubility Protocol:
-
Add an excess amount of solid this compound to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Filter the supernatant to remove any remaining solid particles.
-
Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility.
Potential Biological Activity and Signaling Pathway Involvement
Benzimidazole derivatives are known to exhibit a wide range of biological activities. While the specific biological targets of this compound are not extensively characterized, its structural similarity to other bioactive benzimidazoles suggests potential roles as an inhibitor of various enzymes and receptors.
One area of interest is the inhibition of the human voltage-gated proton channel (Hv1) . Hv1 channels are crucial for pH homeostasis in various cell types and are overexpressed in several cancers, where they contribute to tumor cell survival and proliferation by extruding excess protons generated during metabolic processes.[2][3][4] Inhibition of Hv1 can lead to intracellular acidification and, consequently, apoptosis in cancer cells.[5]
Role of Hv1 in Cancer Cell pH Regulation and its Inhibition
Caption: Proposed mechanism of action via Hv1 channel inhibition.
The diagram above illustrates the critical role of the Hv1 channel in maintaining pH homeostasis in cancer cells. By facilitating proton extrusion, Hv1 counteracts the acidification resulting from high metabolic rates, thereby promoting cell survival. This compound, as a potential inhibitor of Hv1, could disrupt this process, leading to intracellular acidification and subsequent apoptosis. This makes the Hv1 channel a promising therapeutic target and this compound a lead compound for the development of novel anticancer agents.[2][3][4][5]
This technical guide provides a foundational understanding of this compound. Further experimental validation of the predicted properties and exploration of its biological activities are essential for its development as a therapeutic agent.
References
- 1. 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price [nandoliaorganics.com]
- 2. Modulators of the Human Voltage-Gated Proton Channel Hv1 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of voltage-gated proton channel (Hv1) in cancer biology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
5,6-Difluorobenzimidazole: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-Difluorobenzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its unique physicochemical properties, stemming from the presence of two fluorine atoms on the benzene ring, make it a valuable building block in the synthesis of novel therapeutic agents. This document details its fundamental properties, synthesis, and its emerging role in the development of targeted therapies.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₂N₂ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| CAS Number | 78581-99-4 | |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 182-185 °C | [1] |
| Solubility | Soluble in Dimethyl Formamide | [1] |
Synthesis of the this compound Scaffold
The synthesis of the this compound core is a critical step in the development of its derivatives. While various methods exist for benzimidazole synthesis, a common and illustrative pathway for a closely related derivative, 2-Chloro-5,6-difluorobenzimidazole, involves a multi-step process starting from 4,5-difluoro-2-nitroaniline. This process provides a foundational understanding of the chemical transformations required to construct the difluorinated benzimidazole ring system.
Representative Experimental Protocol: Synthesis of 2-Chloro-5,6-difluorobenzimidazole
This protocol is adapted from the synthesis of 2-Chloro-5,6-difluorobenzimidazole and outlines the key chemical transformations.
Step 1: Reduction of the Nitro Group The initial step involves the reduction of the nitro group of 4,5-difluoro-2-nitroaniline to form the corresponding diamine. This is a crucial step to prepare the molecule for the subsequent cyclization.
-
Reactants: 4,5-difluoro-2-nitroaniline, Reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation).
-
Procedure: The 4,5-difluoro-2-nitroaniline is dissolved in a suitable solvent (e.g., ethanol). The reducing agent is added, and the reaction is stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is neutralized, and the product, 4,5-difluorobenzene-1,2-diamine, is extracted with an organic solvent. The solvent is then removed under reduced pressure.
Step 2: Cyclization to Form the Benzimidazole Ring The resulting diamine is then cyclized to form the benzimidazole ring. Various reagents can be used for this step, depending on the desired substituent at the 2-position. For the synthesis of a 2-chloro derivative, a phosgene equivalent is often used.
-
Reactants: 4,5-difluorobenzene-1,2-diamine, Cyclizing agent (e.g., triphosgene).
-
Procedure: The diamine is dissolved in an appropriate solvent (e.g., tetrahydrofuran). The cyclizing agent is added portion-wise at a controlled temperature. The reaction is stirred until the cyclization is complete.
-
Work-up: The reaction mixture is carefully quenched, and the crude product is isolated by filtration or extraction.
Step 3: Diazotization and Chlorination This step is specific to the synthesis of the 2-chloro derivative.
-
Reactants: The product from Step 2, Sodium nitrite, Hydrochloric acid.
-
Procedure: The intermediate is subjected to a diazotization reaction followed by a Sandmeyer-type reaction to introduce the chlorine atom at the 2-position.
-
Work-up: The final product, 2-Chloro-5,6-difluorobenzimidazole, is isolated and purified using techniques such as recrystallization or column chromatography.
Role in Drug Development and Biological Activity
This compound serves as a versatile scaffold for the development of a wide range of biologically active molecules. The incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.
Antimycobacterial Agents
Derivatives of this compound have shown promise as potent antimycobacterial agents, highlighting their potential in the development of new treatments for tuberculosis and other mycobacterial infections. The benzimidazole core is a known pharmacophore in several existing anthelmintic drugs, and its fluorinated analogues are being actively investigated for expanded antimicrobial applications.
Kinase Inhibitors in Oncology
The benzimidazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of this compound have been explored as inhibitors of key signaling proteins implicated in cancer, such as BRAF kinases. The mitogen-activated protein kinase (MAPK) pathway, which includes RAS, RAF, MEK, and ERK, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in many cancers. This compound derivatives have been designed to target the ATP-binding site of these kinases, thereby inhibiting their activity and blocking downstream signaling.
Androgen Receptor Antagonists
In addition to kinase inhibition, certain derivatives of dichlorobenzimidazoles, structurally related to the difluoro analogue, have been investigated as potent androgen receptor (AR) antagonists. This suggests that the 5,6-dihalogenated benzimidazole scaffold could be a promising starting point for the development of novel therapeutics for prostate cancer and other androgen-dependent diseases.
Conclusion
This compound is a chemically tractable and medicinally relevant scaffold with significant potential in drug discovery. Its unique electronic properties conferred by the fluorine substituents make it an attractive building block for the synthesis of compounds with enhanced biological activity and improved pharmacokinetic profiles. Further exploration of its derivatives is warranted to unlock its full therapeutic potential across a range of diseases, from infectious diseases to oncology. Researchers and drug development professionals are encouraged to consider this versatile core in their quest for novel and effective medicines.
References
5,6-Difluorobenzimidazole: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 5,6-Difluorobenzimidazole, a key building block in medicinal chemistry. The strategic incorporation of fluorine atoms into the benzimidazole scaffold can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols for their determination.
Core Physicochemical Data
The key physical and chemical properties of this compound (CAS No: 78581-99-4) are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₂N₂ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Purple to light brown solid | [1] |
| Melting Point | 159-161 °C | [1] |
| Boiling Point | 369.5 ± 22.0 °C (Predicted) | [1] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [1] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment based on its structure and the known behavior of similar benzimidazole derivatives suggests the following:
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble | The benzimidazole core contains polar N-H groups capable of hydrogen bonding, but the aromatic system is largely nonpolar. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics.[2][3] |
| Ethanol | Moderately soluble | Ethanol is a polar protic solvent that can interact with the polar groups of the molecule, but its overall polarity is lower than water. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that is expected to effectively dissolve this compound. |
| 5% Hydrochloric Acid | Soluble | The basic nitrogen atoms in the imidazole ring will be protonated, forming a more soluble salt. |
| 5% Sodium Hydroxide | Soluble | The N-H proton of the imidazole ring is acidic and can be deprotonated by a strong base, forming a soluble salt. |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound.
Melting Point Determination
Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow range. This method describes the determination using a capillary-based melting point apparatus.[4]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample, finely powdered
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.[5] Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[4]
-
Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.[5] Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
Approximate Melting Point Determination: Heat the sample rapidly (e.g., 10 °C/min) to get an approximate melting point.[5] This provides a target range for a more accurate measurement.
-
Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat the block rapidly until the temperature is about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[5]
-
Repeat: For accuracy, repeat the determination with a fresh sample. The results should be consistent.
Qualitative Solubility Determination
Principle: This protocol provides a systematic approach to determine the solubility of this compound in various solvents, which can indicate the presence of acidic or basic functional groups and provide guidance for selecting appropriate solvents for reactions or purification.[6]
Apparatus and Materials:
-
Small test tubes
-
Graduated pipettes or micropipettes
-
Spatula
-
Vortex mixer
-
This compound sample
-
Solvents: Deionized water, Diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Dimethyl Sulfoxide (DMSO), Ethanol.
Procedure:
-
Initial Solvent Screening (Water and Ether):
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the test solvent (e.g., water) in small portions, shaking vigorously after each addition.[6]
-
Observe if the compound dissolves completely. Classify as soluble or insoluble.
-
Repeat the process with diethyl ether in a separate test tube.[6]
-
-
Aqueous Acid and Base Solubility:
-
If the compound is insoluble in water, test its solubility in 5% HCl. If it dissolves, it is likely an organic base.[6]
-
If the compound is insoluble in water, test its solubility in 5% NaOH and 5% NaHCO₃ in separate test tubes. Solubility in 5% NaOH indicates a weak or strong acid, while solubility in 5% NaHCO₃ suggests a strong organic acid.[6]
-
-
Organic Solvent Solubility:
-
Following the same procedure as in step 1, test the solubility in organic solvents such as DMSO and ethanol.
-
-
Data Recording: For each solvent, record the observation as "soluble," "sparingly soluble," or "insoluble."
Potential Biological Relevance and Signaling Pathway Context
Benzimidazole derivatives are a prominent class of heterocyclic compounds in drug discovery, known to interact with various biological targets. Notably, derivatives of benzimidazole have been investigated as inhibitors of key signaling proteins in cancer progression, such as BRAF kinase.[7] The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes of this pathway, particularly BRAF, are common in many cancers. The diagram below illustrates a simplified representation of this pathway, highlighting the potential point of intervention for benzimidazole-based inhibitors.
Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and the potential inhibitory action of benzimidazole derivatives on BRAF kinase.
This guide provides foundational data and methodologies essential for the effective utilization of this compound in research and development. The provided protocols can be adapted as necessary for specific experimental contexts.
References
- 1. 1H-Benzimidazole,5,6-difluoro-(9CI) | 78581-99-4 [amp.chemicalbook.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances of 5,6-Difluorobenzimidazole: A Technical Guide for Drug Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of fluorine atoms into this privileged structure can significantly modulate a molecule's physicochemical properties, influencing its potency, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive analysis of 5,6-difluorobenzimidazole, a key building block in the synthesis of advanced pharmaceutical compounds. While a specific crystallographic information file (CIF) for this compound is not publicly available in prominent databases, this guide will detail its synthesis, the established methodology for its crystal structure determination, and the critical role of its fluorine substituents in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| Appearance | Purple to light solid |
| Melting Point | 159-161 °C |
| pKa | 11.54 ± 0.30 (Predicted) |
| Storage Temperature | 2-8°C |
| CAS Number | 78581-99-4 |
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of 4,5-difluoro-1,2-phenylenediamine with a suitable C1 synthon, such as formic acid. The following is a detailed experimental protocol for its preparation.[1][2]
Experimental Protocol: Synthesis
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Formic acid (85%)
-
Sodium hydroxide (10% aqueous solution)
-
Activated charcoal
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-difluoro-1,2-phenylenediamine (10.0 g, 69.4 mmol) and 85% formic acid (10.5 mL).
-
Reflux: Heat the reaction mixture to reflux for 2 hours. The color of the mixture may darken during this time.
-
Neutralization: After cooling the reaction mixture in an ice bath to just below room temperature, transfer it to a larger beaker. Carefully add 10% aqueous sodium hydroxide solution dropwise with stirring until the mixture is neutralized (pH ~7).
-
Crystallization: Allow the mixture to cool to room temperature, then place it in a freezer to facilitate the crystallization of the product.
-
Isolation: Collect the crude product by vacuum filtration and wash the crystals with cold deionized water.
-
Decolorization: Dissolve the crude product in a minimal amount of boiling water. Add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal.
-
Recrystallization: Allow the filtrate to cool slowly to room temperature, then place it in a freezer to induce recrystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and air-dry overnight to obtain this compound.
Crystal Structure Analysis: A Methodological Overview
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically < 0.5 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system. Following this, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Processing: Process the collected diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a list of indexed reflections with their corresponding intensities.[5][6][7]
-
Structure Solution and Refinement: Use direct methods or Patterson techniques to solve the phase problem and obtain an initial model of the crystal structure. Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit.
Representative Crystallographic Data
The following table presents representative crystallographic data for a substituted benzimidazole derivative to illustrate the parameters determined from a single-crystal X-ray diffraction experiment. Note: This data is not for this compound.
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.789(3) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 1290.1(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.456 |
| Absorption Coefficient (mm⁻¹) | 0.102 |
| F(000) | 568 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |
The Significance of Fluorine in Benzimidazole-Based Drug Discovery
The incorporation of fluorine atoms at the 5- and 6-positions of the benzimidazole ring has profound implications for its biological activity and suitability as a drug candidate.[8][9][10] Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen, yet it can drastically alter the electronic properties of the aromatic system.
Key advantages of fluorine substitution include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability.
-
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its biological target.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the benzimidazole nitrogen atoms, affecting the molecule's ionization state at physiological pH and its ability to interact with target proteins.
-
Specific Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially leading to increased binding affinity and potency.[10]
The strategic placement of fluorine atoms, as seen in this compound, is a powerful tool in drug design to fine-tune the properties of a lead compound and optimize its therapeutic potential. This makes this compound a valuable intermediate for the synthesis of novel drugs targeting a wide range of diseases, including infectious diseases, cancer, and inflammatory disorders.[11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1H-Benzimidazole,5,6-difluoro-(9CI) | 78581-99-4 [amp.chemicalbook.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 6. portlandpress.com [portlandpress.com]
- 7. universallab.org [universallab.org]
- 8. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 5,6-Difluorobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Difluorobenzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide presents a combination of known properties, comparative data from closely related analogs, and detailed experimental protocols for the spectroscopic analysis of benzimidazole derivatives.
Core Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| CAS Number | 78581-99-4[1] |
| Physical Form | Solid[1] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Comparative)
The ¹H NMR spectrum of a benzimidazole derivative provides key information about its structure. The N-H proton of the imidazole ring is typically observed as a broad singlet in the downfield region (around 12.0-13.6 ppm in DMSO-d₆) due to diamagnetic anisotropy and hydrogen bonding.[2] Aromatic protons on the benzene ring will exhibit chemical shifts and coupling patterns dependent on their electronic environment.
Data for the closely related 5-Fluorobenzimidazole is provided below for comparative purposes.[3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.81 | s | - | 1H, N-H |
| 8.38 | s | - | 1H, C2-H |
| 7.63 | dd | 8.5, 4.9 | 1H, Ar-H |
| 7.47 | d | 7.8 | 1H, Ar-H |
| 7.04 | td | 9.7, 1.9 | 1H, Ar-H |
¹³C NMR Data (Comparative)
Theoretical and experimental studies on various benzimidazoles provide a basis for predicting the ¹³C NMR spectrum of this compound.[4][5][6][7][8] The fluorine substitutions are expected to significantly influence the chemical shifts of the carbon atoms in the benzene ring.
Data for 5-Fluorobenzimidazole is provided below for comparison.[3]
| Chemical Shift (δ) ppm | Assignment |
| 158.29 | C-F |
| 143.01 | C |
| 140.79 | C-H |
| 134.60 | C-H |
| 115.70 | C-H |
| 109.62 | C-H |
| 100.93 | C-H |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. For this compound, two distinct signals would be expected for the two fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum of benzimidazole and its derivatives is characterized by several key absorption bands.[9][10] The N-H stretching vibration typically appears as a broad band in the region of 3100-2500 cm⁻¹, often overlapping with C-H stretching bands.[9] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic ring system appear in the 1600-1400 cm⁻¹ region.[11] The C-F stretching vibrations for fluorinated aromatic compounds typically appear in the 1250-1000 cm⁻¹ region.
Characteristic IR absorption bands for benzimidazole derivatives:[12]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3100 | N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | C=N stretching |
| 1500-1400 | Aromatic C=C stretching |
| 1250-1000 | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₄F₂N₂), the molecular ion peak [M]⁺ would be expected at m/z 154.12. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the imidazole ring.
Expected Mass Spectrometry Data:
| m/z | Assignment |
| 154 | [M]⁺ |
| 127 | [M - HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of benzimidazole derivatives, which are applicable to this compound.
NMR Spectroscopy
Sample Preparation: [2]
-
Weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for benzimidazoles as it allows for the observation of the N-H proton.[2]
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with or without proton decoupling. A fluorine-specific probe is used, and chemical shifts are referenced to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition: [15]
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
Sample Preparation (LC-MS): [16][17]
-
Prepare a dilute solution of the this compound sample in a suitable solvent such as methanol or acetonitrile (typically in the µg/mL to ng/mL range).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Data Acquisition (LC-MS/MS): [16][17]
-
Inject the prepared sample solution into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Use a suitable chromatographic column (e.g., C18) for separation.
-
Employ an appropriate ionization source, such as Electrospray Ionization (ESI), in positive ion mode.
-
Acquire the full scan mass spectrum to identify the molecular ion peak.
-
Perform fragmentation analysis (MS/MS) on the molecular ion to obtain the characteristic fragmentation pattern.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
References
- 1. This compound | 78581-99-4 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. [PDF] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. rsc.org [rsc.org]
- 14. asianpubs.org [asianpubs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Quantum Chemical Calculations for 5,6-Difluorobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery and development.[3] These computational methods allow for the in-depth investigation of molecular properties at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. For novel compounds like 5,6-Difluorobenzimidazole, a derivative of the versatile benzimidazole scaffold known for its wide range of biological activities, these calculations can predict molecular geometry, stability, electronic behavior, and spectroscopic signatures.[3][5] This information is crucial for understanding its potential interactions with biological targets and for the rational design of new therapeutic agents.
Computational Methodology: A Practical Protocol
The following protocol outlines a standard and effective workflow for performing quantum chemical calculations on this compound, based on methodologies reported for analogous compounds.[1][2][3]
Molecular Structure Optimization
The initial step involves the optimization of the molecular geometry of this compound to determine its most stable conformation. This is typically achieved using DFT methods.
Experimental Protocol:
-
Initial Structure Generation: The 3D structure of this compound is drawn using a molecular visualization program such as GaussView.
-
Computational Method: Geometry optimization is performed using the Gaussian suite of programs (e.g., Gaussian 09 or later).[1][3]
-
Level of Theory: A common and reliable level of theory for such systems is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[2] This combination offers a good balance between accuracy and computational cost for organic molecules.
-
Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[3]
Spectroscopic Properties Prediction
Quantum chemical calculations can predict various spectroscopic properties, which can be used to interpret and validate experimental data.
Experimental Protocol:
-
Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies are calculated from the optimized geometry. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and the approximations in the computational method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra.[7]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts. These theoretical values can aid in the assignment of experimental NMR spectra.
-
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra.[6] This provides information about the electronic transitions within the molecule, such as π→π* and n→π* transitions.
Analysis of Electronic Properties
Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions.
Experimental Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule.[3][8] This is particularly useful for understanding potential non-covalent interactions with biological receptors.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge transfer.
Data Presentation: Predicted Properties of this compound
The following tables provide a template for summarizing the quantitative data obtained from the quantum chemical calculations. The values presented are hypothetical and serve as an illustration of how the data should be structured.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.395 | C1-C2-C3 | 120.0 |
| N1-C1 | 1.340 | N1-C1-C2 | 125.0 |
| C-F | 1.350 | C-C-F | 118.0 |
| ... | ... | ... | ... |
Table 2: Calculated Vibrational Frequencies
| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
| ν(N-H) | 3400 | 3450 | N-H stretching |
| ν(C=N) | 1620 | 1635 | C=N stretching |
| ν(C-F) | 1250 | 1260 | C-F stretching |
| ... | ... | ... | ... |
Table 3: Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.79 |
Visualizations
Visual representations are critical for understanding complex data and workflows. The following diagrams are generated using the Graphviz (DOT language) to illustrate key processes in the computational study of this compound.
Caption: A generalized workflow for the quantum chemical analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit generalized, protocol for the quantum chemical investigation of this compound. By following the outlined methodologies for geometry optimization, spectroscopic prediction, and electronic property analysis, researchers can generate valuable theoretical data. This data will not only contribute to a fundamental understanding of the molecule's properties but also serve as a critical foundation for its potential development as a therapeutic agent. The provided templates for data presentation and workflow visualization are intended to ensure clarity and facilitate the comparison of theoretical and experimental findings. Further experimental validation of these computational predictions is a crucial next step in the exploration of this compound's therapeutic potential.
References
- 1. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fused Ring Structure of 5,6-Difluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Difluorobenzimidazole is a fluorinated heterocyclic organic compound that serves as a critical structural motif and building block in medicinal chemistry. Its core architecture consists of a benzene ring fused to an imidazole ring, a structure known as benzimidazole. The strategic placement of two fluorine atoms on the benzene ring at positions 5 and 6 significantly modulates the molecule's physicochemical properties. This substitution enhances its lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of its structure, synthesis, and significance in drug development.
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound is characterized by the fusion of a 1,2-difluorobenzene ring with an imidazole ring. The fluorine atoms impart unique electronic properties to the aromatic system, influencing its reactivity and potential for intermolecular interactions.
Caption: Fused ring structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₂N₂ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 182-185 °C | [1] |
| CAS Number | 78581-99-4 | |
| Purity | ≥ 95% | |
| Storage | Sealed in dry, 2-8 °C |
Synthesis of this compound
The synthesis of the benzimidazole core generally involves the condensation of an o-phenylenediamine derivative with a one-carbon source, such as an aldehyde or a carboxylic acid.[2][3][4][5][6] For this compound, a common precursor is 4,5-difluoro-o-phenylenediamine. A generalized synthetic workflow involves the cyclization of this diamine with formic acid.[7][8]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 4,5-Difluoro-o-phenylenediamine
This protocol is adapted from general benzimidazole synthesis procedures.[7][8]
-
Reaction Setup: In a round-bottomed flask, combine 4,5-difluoro-o-phenylenediamine (1 equivalent) with 90% formic acid (1.5 equivalents).
-
Heating: Heat the reaction mixture in a water bath at 100°C for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly add a 10% sodium hydroxide (NaOH) solution with constant stirring until the mixture is just alkaline to litmus paper. This neutralizes the excess formic acid and causes the product to precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of ice-cold water to remove any residual salts.
-
Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of boiling water. If colored impurities are present, a small amount of decolorizing charcoal can be added, and the solution is digested for 15 minutes.
-
Final Product: Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified white crystals of this compound by filtration, wash with a small volume of cold water, and dry at 100°C.
Spectroscopic and Structural Data
Table 2: Representative Spectroscopic Data for a Fluorinated Benzimidazole Analog (Note: Data is for 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(4-fluorobenzylidene)benzohydrazide as a representative example)
| Spectroscopic Technique | Observed Peaks / Signals |
| IR νmax (ATR, cm-1) | 3209 (N-H), 1664 (C=O), 1627-1616 (C=N), 1568-1427 (C=C), 854 (1,4-disubstituted benzene) |
| 1H-NMR (500 MHz, DMSO-d6) δ(ppm) | 13.22 (1H, s, Benzimidazole-NH), 11.99 (1H, s, NH-CO), 8.48 (1H, s, N=CH), 8.30 (2H, d, J=8.30 Hz), 8.10 (2H, d, J=8.30 Hz), 7.30-7.83 (6H, m), 7.10 (1H, s) |
| 13C-NMR (125 MHz, DMSO-d6) δ(ppm) | 164.74, 164.65, 156.47, 152.48, 147.40, 140.85, 137.91, 137.76, 132.44, 131.40, 129.77, 128.83, 127.04, 116.51, 116.33, 109.43, 102.76 |
Source: Adapted from experimental data for a related compound.
Crystal Structure
Detailed crystallographic data for the parent this compound is not publicly available in the searched literature. However, analysis of related benzimidazole structures, such as 5,6-dimethylbenzimidazole, provides expected structural parameters. The core is a planar fused ring system. The C-F bonds introduce polarity and can participate in specific hydrogen bonding or dipole-dipole interactions within a crystal lattice or at a protein binding site.
Table 3: Representative Crystal Structure Data for a Benzimidazole Analog (Note: Data is for the closely related 5,6-Dimethylbenzimidazole)
| Parameter | Value |
| Crystal System | (Data not available for difluoro- analog) |
| Space Group | (Data not available for difluoro- analog) |
| C-C bond length (aromatic) | ~1.36 - 1.41 Å |
| C-N bond length (imidazole) | ~1.32 - 1.38 Å |
| Bond Angles (within rings) | ~105° - 135° |
Source: Inferred from typical benzimidazole crystal structures like 5,6-Dimethylbenzimidazole.[9]
Role in Drug Development and Signaling Pathways
The this compound scaffold is a privileged structure in drug discovery. The fluorine atoms are known to block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. Furthermore, their electron-withdrawing nature can modulate the pKa of the imidazole nitrogen atoms, affecting the molecule's ionization state and its ability to form hydrogen bonds with target proteins.
This moiety is a key intermediate in the synthesis of:
-
Antiviral Agents: Derivatives have been evaluated for activity against human cytomegalovirus (HCMV).[10]
-
Anticancer Agents: It serves as a core for developing inhibitors of crucial signaling proteins like BRAF kinase, which is implicated in various cancers.
-
Antimicrobial Agents: Fluorinated benzimidazoles are used to build more complex molecules investigated for their potency against bacterial infections, including mycobacterial diseases.
Example Signaling Pathway: MAPK/ERK Pathway
Many benzimidazole derivatives function as kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12][13][14][15] Dysregulation of this pathway, often through mutations in proteins like BRAF, is a hallmark of many cancers.[15] 5,6-Dihalobenzimidazole derivatives have been specifically designed as BRAF inhibitors, which block the pathway and inhibit uncontrolled cell growth.
Caption: Role of benzimidazole derivatives as BRAF inhibitors in the MAPK pathway.
Conclusion
The this compound core represents a highly valuable and versatile scaffold for modern drug discovery. Its fused heterocyclic ring system, enhanced by the strategic incorporation of fluorine atoms, provides a unique combination of structural rigidity and favorable physicochemical properties. A thorough understanding of its structure, synthesis, and biological interactions is essential for leveraging this powerful building block to develop the next generation of targeted therapeutics.
References
- 1. 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price [nandoliaorganics.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of MAPK signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]
- 13. Inhibitory effect of the mitogen activated protein kinase specific inhibitor PD98059 on Mtb-Ag-activated γδΤ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
The Ascendant Therapeutic Potential of 5,6-Difluorobenzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold remains a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful approach to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability. This technical guide delves into the burgeoning field of novel 5,6-difluorobenzimidazole derivatives, offering a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. While direct and extensive research on 5,6-difluorinated analogs is still maturing, this document consolidates available data on closely related fluorinated and di-halogenated benzimidazoles to provide a predictive framework and guide future research and development.
Data Presentation: A Comparative Analysis of Biological Activity
The biological evaluation of novel chemical entities is paramount in drug discovery. The following tables summarize the quantitative data for various fluorinated benzimidazole derivatives, offering insights into their potential as anticancer and antimicrobial agents. It is important to note that while specific data for this compound derivatives are limited, the presented data for mono- and di-halogenated analogs provide a valuable predictive baseline.
Table 1: Anticancer Activity of Halogenated Benzimidazole Derivatives (IC50, µM)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series A | 5,6-dichloro | HT29 (Colon) | 1.72 (BRAF WT) | - | - |
| HT29 (Colon) | 2.76 (BRAF V600E) | - | - | ||
| Series B | 5-fluoro | B. subtilis | 7.81 | Ampicillin | - |
| Series C | 5,6-dichloro | NCI-60 Panel | Potent GI50 | - | - |
| Series D | 5-fluoro, 6-chloro | Various | Potent Activity | - | - |
Note: Data for 5,6-dichloro and 5-fluoro derivatives are presented as surrogates for 5,6-difluoro analogs due to the limited availability of specific data.[1][2]
Table 2: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives (MIC, µg/mL)
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 14 | 2-(m-fluorophenyl) | B. subtilis | 7.81 | Ampicillin | - |
| Compound 18 | 2-(m-fluorophenyl)-5-methyl | Gram-negative bacteria | 31.25 | - | - |
| Various | Pyrimidine-clubbed | S. aureus | 25-50 | Ciprofloxacin | - |
| E. coli | 25-50 | Ciprofloxacin | - |
Note: The data highlights the potential of fluorinated benzimidazoles as effective antimicrobial agents.[2][3]
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological assessment of novel this compound derivatives require robust and reproducible experimental protocols. The following sections provide detailed methodologies for key experiments.
General Synthesis of this compound Derivatives
The Phillips-Ladenburg condensation remains a widely employed and versatile method for the synthesis of benzimidazoles. This can be adapted for this compound derivatives starting from 4,5-difluoro-o-phenylenediamine.[4][5]
Reaction Scheme:
General Synthetic Procedure for Benzimidazoles.
Procedure:
-
A mixture of 4,5-difluoro-o-phenylenediamine (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) is prepared.[4]
-
A dehydrating agent, such as polyphosphoric acid (PPA) or 4 M HCl, is added to the mixture.[4]
-
The reaction mixture is heated to reflux (typically 100-150 °C) for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]
Workflow:
Workflow for MTT Cytotoxicity Assay.
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]
Workflow:
Workflow for Broth Microdilution MIC Assay.
Procedure:
-
Serial two-fold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Luminescent kinase assays are widely used to screen for and characterize kinase inhibitors by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation.[7][8]
Workflow:
Workflow for Luminescent Kinase Inhibition Assay.
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable substrate, and the test compound in a 384-well plate.[8]
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).[8]
-
A luciferase-based reagent is added to stop the kinase reaction and detect the amount of remaining ATP.
-
The luminescence, which is directly proportional to the ATP concentration and inversely proportional to kinase activity, is measured using a luminometer.
-
IC50 values are determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.
Kinase Inhibition and Cancer Therapy
A significant number of benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9] The 5,6-dihalo substitution pattern, as seen in 5,6-dichlorobenzimidazole derivatives, has been shown to be favorable for potent inhibition of kinases like BRAF.[1] It is plausible that this compound derivatives could also exhibit potent kinase inhibitory activity.
MAPK/ERK Signaling Pathway Inhibition.
Antimicrobial Mechanisms
The antimicrobial activity of benzimidazole derivatives is multifaceted. In bacteria, they can interfere with essential cellular processes. For instance, some benzamides have been shown to inhibit the bacterial cell division protein FtsZ.[10] The fluorine substitution is known to enhance the antimicrobial potency of benzimidazoles, likely by improving cell penetration and target binding.[2]
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5,6-Difluorobenzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6-difluorobenzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. The strategic incorporation of fluorine atoms at the 5 and 6 positions of the benzimidazole ring system significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound derivatives, focusing on their roles as kinase inhibitors, antiviral agents, antibacterial agents, and ion channel modulators. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.
Introduction
Benzimidazole and its derivatives have long been recognized for their diverse pharmacological properties. The this compound core, in particular, has emerged as a promising scaffold for the development of novel therapeutics. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the imidazole nitrogen, influencing hydrogen bonding interactions with biological targets. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism. This guide explores the multifaceted mechanisms through which these compounds exert their biological effects.
Mechanisms of Action
This compound compounds have been shown to interact with a variety of biological targets, leading to a range of therapeutic effects. The primary mechanisms of action explored in this guide are:
-
Kinase Inhibition: Targeting key enzymes in signaling pathways, such as BRAF and Casein Kinase 1 (CK1).
-
Antiviral Activity: Inhibiting viral replication, particularly against Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV).
-
Antibacterial Activity: Disrupting bacterial cell division by targeting the FtsZ protein.
-
Ion Channel Modulation: Blocking the activity of the human voltage-gated proton channel (Hv1).
Kinase Inhibition
BRAF Inhibition
5,6-Dihalogenated benzimidazole derivatives have been investigated as inhibitors of BRAF, a serine/threonine kinase in the RAS-RAF-MEK-ERK signaling pathway. Mutations in BRAF, particularly the V600E mutation, are prevalent in various cancers, making it a key therapeutic target.
While specific data for this compound derivatives are limited in the reviewed literature, a study on the closely related 5,6-dichlorobenzimidazole analogues provides valuable insights into the potential of this scaffold.
| Compound ID | Target | IC50 (µM) | Reference |
| 10h | BRAF WT | 1.72 | [1][2] |
| 10h | BRAF V600E | 2.76 | [1][2] |
Note: Compound 10h is a 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative.
Inhibition of BRAF disrupts the downstream signaling cascade that promotes cell proliferation.
A common method to assess BRAF inhibition is the LanthaScreen™ Eu Kinase Binding Assay.[3][4]
-
Reagents:
-
BRAF enzyme (wild-type or mutant)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compound (this compound derivative)
-
Assay buffer
-
-
Procedure:
-
Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution of BRAF enzyme and Eu-labeled antibody.
-
Initiate the binding reaction by adding 5 µL of the kinase tracer.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
-
Data Analysis:
-
The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Casein Kinase 1 (CK1) Inhibition
CK1 is a family of serine/threonine kinases involved in various cellular processes, and its dysregulation is implicated in cancer and neurodegenerative diseases. Benzimidazole derivatives have been explored as inhibitors of CK1δ and CK1ε.
| Compound ID | Target | IC50 (nM) | Reference |
| 23 | CK1δ | 98.6 | [1][5] |
Note: Compound 23 is a benzimidazole-2-amino derivative with a 5-cyano substitution.
A common method for measuring CK1 activity is a radiometric assay using a peptide substrate.
-
Reagents:
-
Recombinant human CK1δ enzyme
-
CK1 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound derivative)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, CK1 peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding CK1δ enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P on the phosphocellulose paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity at each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Antiviral Activity
Human Cytomegalovirus (HCMV) Inhibition
Benzimidazole nucleosides have been investigated for their activity against HCMV. The mechanism of action can involve the inhibition of viral DNA synthesis or other viral processes.
A study on 2-chloro-5,6-dihalo-1-β-D-ribofuranosylbenzimidazoles revealed that the 5,6-difluoro derivative was inactive. However, the bromo- and iodo-analogs showed activity, providing important structure-activity relationship (SAR) information.
| Compound | Target Virus | IC50 (µM) | Reference |
| 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole | HCMV | Inactive | [6] |
| 2-chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~4 | [6] |
| 2-chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~2 | [6] |
The antiviral activity of compounds against HCMV is commonly determined using a plaque reduction assay.[7][8][9]
Hepatitis C Virus (HCV) Inhibition
Benzimidazole derivatives have been identified as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.
| Compound | Assay | EC50 (µM) | Reference |
| Benzimidazole Derivative A | HCV Replicon | 0.35 | [10] |
Note: Compound A is a representative benzimidazole-based allosteric inhibitor.
The cellular activity of HCV inhibitors is often evaluated using a subgenomic replicon system.[10][11][12]
-
Cell Line:
-
Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin resistance).
-
-
Procedure:
-
Plate the replicon-containing cells in 96-well plates.
-
Treat the cells with serial dilutions of the this compound compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure the reporter gene activity (e.g., luminescence for luciferase).
-
In parallel, assess cell viability using an assay such as MTT or CellTiter-Glo to determine cytotoxicity.
-
-
Data Analysis:
-
Calculate the percent inhibition of replicon replication based on the reduction in reporter signal.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Determine the CC50 (50% cytotoxic concentration) from the cell viability data.
-
Calculate the selectivity index (SI = CC50 / EC50).
-
Antibacterial Activity
FtsZ Inhibition
FtsZ is a bacterial tubulin homolog that is essential for cell division. It forms a contractile Z-ring at the division site. Benzimidazole derivatives have been shown to inhibit FtsZ polymerization, leading to bacterial cell death.
While specific MIC values for this compound derivatives targeting FtsZ were not found, related fluorinated benzimidazoles have shown potent antibacterial activity.
| Compound | Organism | MIC (µg/mL) | Reference |
| 18 | E. coli | 31.25 | [13] |
| 18 | B. subtilis | 7.81 | [13] |
| 14 | B. subtilis | 7.81 | [13] |
Note: Compounds 14 and 18 are 2-(m-fluorophenyl)-benzimidazole derivatives.
The effect of inhibitors on FtsZ assembly can be monitored by light scattering.[14]
Ion Channel Modulation
Hv1 Channel Inhibition
The voltage-gated proton channel Hv1 is involved in pH homeostasis and is implicated in cancer and neuroinflammation. Guanidine-containing benzimidazole derivatives have been shown to inhibit Hv1.
While data for this compound is not available, the inhibitory activity of related compounds highlights the potential of the benzimidazole scaffold.
| Compound | Target | Kd (µM) | Reference |
| ClGBI | hHv1 | ~26 | [15] |
Note: ClGBI is 5-chloro-2-guanidinobenzimidazole.
The activity of Hv1 channel inhibitors is typically assessed using patch-clamp electrophysiology.
-
Cell System:
-
Cells expressing human Hv1 channels (e.g., HEK293 cells or Xenopus oocytes).
-
-
Procedure:
-
Establish a whole-cell or inside-out patch-clamp configuration.
-
Apply a series of voltage steps to elicit proton currents through the Hv1 channels.
-
Perfuse the test compound (this compound derivative) onto the cell.
-
Record the proton currents in the presence of the compound at various concentrations.
-
-
Data Analysis:
-
Measure the reduction in the peak current amplitude at each compound concentration.
-
Construct a dose-response curve and calculate the IC50 value.
-
Conclusion
The this compound scaffold represents a versatile platform for the design of novel therapeutic agents with diverse mechanisms of action. The evidence presented in this guide demonstrates their potential as inhibitors of kinases, viral replication, bacterial cell division, and ion channels. The provided experimental protocols and quantitative data for the parent compounds and their analogs serve as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships, particularly focusing on the 5,6-difluoro substitution pattern, is warranted to optimize the potency and selectivity of these promising compounds for various therapeutic targets. The continued investigation of this compound derivatives holds significant promise for the future of drug discovery and development.
References
- 1. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular design, synthesis and cell based HCV replicon assay of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. acgpubs.org [acgpubs.org]
- 14. Novel Trisubstituted Benzimidazoles, Targeting Mtb FtsZ, As A New Class of Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
Methodological & Application
synthesis of 5,6-Difluorobenzimidazole from 4,5-difluoro-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of fluorine atoms into the benzimidazole ring can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated benzimidazoles attractive candidates for drug discovery and development. 5,6-Difluorobenzimidazole, in particular, serves as a key building block for the synthesis of more complex bioactive molecules. This document provides a detailed protocol for the synthesis of this compound from 4,5-difluoro-1,2-phenylenediamine.
Principle
The synthesis of this compound is achieved through the cyclocondensation of 4,5-difluoro-1,2-phenylenediamine with formic acid. This reaction, a specific example of the Phillips benzimidazole synthesis, involves the formation of an N-formyl intermediate followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring. The reaction is typically carried out by heating the reactants, often in the presence of an acid catalyst or simply with excess formic acid.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | N/A |
| Starting Material | 4,5-difluoro-1,2-phenylenediamine | N/A |
| Molecular Formula | C₇H₄F₂N₂ | N/A |
| Molecular Weight | 154.12 g/mol | N/A |
| Melting Point | 182-185 °C | Commercial Supplier Data |
| Purity | 95-97% | Commercial Supplier Data |
| Expected Yield | 80-85% (based on non-fluorinated analog) | [1] |
Experimental Protocols
Materials and Equipment
-
4,5-difluoro-1,2-phenylenediamine
-
Formic acid (90%)
-
Sodium hydroxide (10% aqueous solution)
-
Activated charcoal
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers
-
pH paper or pH meter
-
Standard laboratory glassware
Synthesis of this compound
This protocol is adapted from the well-established synthesis of benzimidazole from o-phenylenediamine.[1][2][3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-difluoro-1,2-phenylenediamine (e.g., 5.0 g, 34.7 mmol).
-
Addition of Formic Acid: To the flask, add 90% formic acid (e.g., 10 mL, approximately 260 mmol).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture in a water bath or heating mantle at 100 °C for 2 hours with continuous stirring.
-
Neutralization: After 2 hours, cool the reaction mixture to room temperature. Slowly and carefully add 10% aqueous sodium hydroxide solution while stirring until the mixture is just alkaline (pH ~7-8). The product will precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL).
-
Recrystallization: Transfer the crude product to a beaker containing boiling deionized water (approximately 150 mL per gram of crude product). Add a small amount of activated charcoal to decolorize the solution. Heat the mixture for 10-15 minutes.
-
Purification: While hot, filter the solution through a pre-heated Büchner funnel to remove the activated charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold deionized water, and dry in an oven at 80-100 °C.
Characterization
-
Melting Point: Determine the melting point of the purified product. The expected range is 182-185 °C.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C2-proton of the imidazole ring and signals in the aromatic region corresponding to the two protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the benzimidazole ring system. The carbons attached to fluorine will exhibit C-F coupling.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (154.12 g/mol ).
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Role of this compound in a drug discovery pipeline.
References
Application Notes and Protocols for One-Pot Synthesis of 5,6-Difluorobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of various 2-substituted-5,6-difluorobenzimidazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to the favorable pharmacological properties often imparted by fluorine substitution, such as enhanced metabolic stability and binding affinity. The described methods focus on the condensation of 4,5-difluoro-1,2-phenylenediamine with a range of aromatic aldehydes under different catalytic conditions, offering versatile and scalable routes to a library of these valuable heterocyclic scaffolds.
Introduction
Benzimidazoles are a prominent structural motif in numerous pharmaceuticals. The introduction of fluorine atoms into the benzimidazole core can significantly modulate the physicochemical and pharmacokinetic properties of the molecule. The one-pot synthesis of 5,6-difluorobenzimidazole derivatives from commercially available 4,5-difluoro-1,2-phenylenediamine and various aldehydes represents an atom-economical and efficient strategy for the rapid generation of diverse compound libraries for drug discovery and development.
General Reaction Scheme
The core reaction involves the condensation and subsequent oxidative cyclization of 4,5-difluoro-1,2-phenylenediamine with an aldehyde in a single reaction vessel. This process is typically facilitated by a catalyst and, in some cases, an external oxidant.
Caption: Workflow for Acetic Acid Catalyzed Synthesis.
Protocol 2: Zinc Ferrite (ZnFe2O4) Nanoparticle Catalyzed Synthesis under Ultrasonic Irradiation
This protocol offers a green and efficient alternative using a reusable nanoparticle catalyst and ultrasonic irradiation to accelerate the reaction, often leading to shorter reaction times and high yields. [1] Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Substituted aromatic aldehyde
-
Ethanol (95%)
-
ZnFe2O4 nanoparticles
-
Ultrasonic bath
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
In a suitable reaction vessel, suspend 4,5-difluoro-1,2-phenylenediamine (1.0 mmol, 1.0 eq.) and the aromatic aldehyde (1.0 mmol, 1.0 eq.) in ethanol (5 mL).
-
Add ZnFe2O4 nanoparticles (10 mol%) to the suspension.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 70 °C) for the time specified in Table 2.
-
Monitor the reaction progress by TLC.
-
Upon completion, add ethanol (10 mL) to the reaction mixture and stir for 5 minutes.
-
Filter the mixture to recover the ZnFe2O4 catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data for Protocol 2
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-5,6-difluoro-1H-benzo[d]imidazole | 25 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,6-difluoro-1H-benzo[d]imidazole | 30 | 95 |
| 3 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-5,6-difluoro-1H-benzo[d]imidazole | 25 | 94 |
| 4 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-5,6-difluoro-1H-benzo[d]imidazole | 35 | 90 |
| 5 | Furan-2-carbaldehyde | 2-(Furan-2-yl)-5,6-difluoro-1H-benzo[d]imidazole | 30 | 88 |
Table 2: Synthesis of various 2-substituted-5,6-difluorobenzimidazole derivatives using Protocol 2. [1]
Experimental Workflow for Protocol 2
Caption: Workflow for ZnFe2O4 Catalyzed Synthesis.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Ultrasonic baths can generate heat; ensure proper temperature control.
Conclusion
The presented one-pot synthesis protocols offer efficient and versatile methods for the preparation of a variety of 2-substituted-5,6-difluorobenzimidazole derivatives. The choice of protocol may depend on the desired scale, available equipment, and cost considerations. These methods provide a valuable platform for the generation of compound libraries for screening in drug discovery programs.
References
5,6-Difluorobenzimidazole: A Privileged Scaffold for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 5,6-difluorobenzimidazole moiety is a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors. The strategic incorporation of two fluorine atoms at the 5 and 6 positions of the benzimidazole ring enhances the molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. These favorable physicochemical properties make the this compound scaffold a valuable building block in the design and synthesis of novel therapeutic agents across various disease areas, including oncology, virology, and microbiology.
Therapeutic Applications and Quantitative Data
Derivatives of this compound have demonstrated promising activity in several key therapeutic areas. The tables below summarize the available quantitative data for various halogenated benzimidazole derivatives, providing a comparative reference for researchers.
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors. While specific IC50 values for a broad range of this compound derivatives are not extensively consolidated in publicly available literature, the data for structurally related di-halogenated benzimidazoles highlight the potential of this class of compounds. For instance, certain 5,6-dichlorobenzimidazole derivatives have shown potent inhibitory activity against key kinases in cancer signaling pathways.[1][2]
| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |
| 5,6-Dichlorobenzimidazole Derivative (10h) | BRAF WT | - | 1.72 | [1][3] |
| 5,6-Dichlorobenzimidazole Derivative (10h) | BRAF V600E | - | 2.76 | [1][3] |
| 5,6-Dichlorobenzimidazole Derivative (10h) | VEGFR-2 | - | 1.52 | [1][2] |
| 1,2-Disubstituted Benzimidazole (V) | VEGFR-2 | HepG2 | 0.11 (enzymatic), 1.98 (cellular) | [1][2] |
| Benzimidazole-based Derivative (4c) | EGFR | - | 0.55 | [4] |
| Benzimidazole-based Derivative (4e) | EGFR | - | - | [4] |
| Benzimidazole-based Derivative (4c) | BRAF V600E | - | 1.70 | [4] |
| Benzimidazole-based Derivative (4e) | BRAF V600E | - | - | [4] |
Antiviral Activity
Benzimidazole derivatives, particularly nucleoside analogues, have been extensively investigated for their antiviral properties. The 5,6-dihalo substitution pattern is a key feature of several potent antiviral compounds. For example, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) is a well-known inhibitor of human cytomegalovirus (HCMV).[5]
| Compound | Virus | Assay | IC50 (µM) | Reference |
| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HCMV | Plaque Assay | 42 | [5] |
| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HSV-1 | Plaque Assay | 30 | [5] |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | Plaque Assay | 2.9 | [5] |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HSV-1 | Plaque Assay | 102 | [5] |
| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | Plaque Assay | ~0.7 | [5] |
Antibacterial Activity
The antibacterial potential of benzimidazole derivatives has also been explored, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzimidazole Derivative (5h) | S. aureus | 0.030 | [6] |
| Benzimidazole Derivative (5h) | E. coli | 0.065 | [6] |
| Benzimidazole Derivative (5h) | P. aeruginosa | 0.060 | [6] |
| Benzimidazole Derivative (5h) | B. subtilis | 0.050 | [6] |
| Benzimidazole Derivative (63a) | MRSA | 16 | [7] |
| Benzimidazole Derivative (63a) | E. faecalis | 32 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel this compound derivatives. The following sections provide protocols for key experiments.
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 2-substituted-5,6-difluorobenzimidazoles via the condensation of 4,5-difluoro-o-phenylenediamine with an appropriate aldehyde.
Materials:
-
4,5-difluoro-o-phenylenediamine
-
Substituted aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na2S2O5)
-
Ethanol
-
Water
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the substituted aldehyde (1.0 eq) and sodium metabisulfite (1.1 eq) in a mixture of ethanol and water.
-
Add 4,5-difluoro-o-phenylenediamine (1.0 eq) to the mixture.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-substituted-5,6-difluorobenzimidazole.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant kinase (e.g., EGFR, BRAF)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
This compound derivative stock solution (in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound derivative in the kinase assay buffer.
-
In a 384-well plate, add the compound dilutions, the kinase, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the remaining ATP using the luminescent kinase assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Complete cell culture medium
-
Agarose or methylcellulose overlay medium
-
This compound derivative stock solution (in DMSO)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Pre-incubate the virus with the compound dilutions for 1 hour.
-
Infect the cell monolayers with the virus-compound mixture.
-
After adsorption, remove the inoculum and overlay the cells with an agarose or methylcellulose-containing medium with the corresponding compound concentration.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the IC50 value.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound derivative in MHB.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by benzimidazole derivatives and a general workflow for drug discovery using the this compound scaffold.
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5,6-Difluorobenzimidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5,6-difluorobenzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for the unique physicochemical properties conferred by the gem-difluoro substitution on the benzene ring. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making this core attractive for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of antiviral, anticancer, and ion channel modulating drugs.
Antiviral Applications: Human Cytomegalovirus (HCMV) Inhibitors
This compound has been incorporated into nucleoside analogues as potential antiviral agents. Specifically, 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole has been synthesized and evaluated for its activity against human cytomegalovirus (HCMV). While this specific analogue was found to be inactive, the broader class of dihalobenzimidazole ribonucleosides has shown promise, with the order of activity against HCMV being I ≈ Br ≈ Cl >> F > H = CH₃.[1][2][3] This highlights the importance of the halogen substitution pattern in determining antiviral potency.
Quantitative Data: Anti-HCMV Activity of Dihalobenzimidazole Ribonucleosides
| Compound | Target | IC50 (µM) | Cytotoxicity (IC50, µM) | Reference |
| 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole | HCMV | Inactive | >100 | [1][2] |
| 2-chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~4 | 10-20 | [1][2][3] |
| 2-chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~2 | 10-20 | [1][2][3] |
| 2,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole (TCRB) | HCMV | 2.9 | >100 | |
| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | HCMV | 42 | ~30-42 |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5,6-difluorobenzimidazole
This protocol is adapted from the synthesis described by Townsend et al.[1][2][3]
Materials:
-
4,5-Difluoro-2-nitroaniline
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate
-
Ethanol
-
Cyanogen bromide (CNBr)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
Procedure:
-
Reduction of Nitroaniline: To a solution of 4,5-difluoro-2-nitroaniline in ethanol, add 10% Pd/C. Heat the mixture to reflux and add hydrazine hydrate dropwise. Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4,5-difluorobenzene-1,2-diamine.
-
Cyclization: Dissolve the resulting diamine in a suitable solvent and react with cyanogen bromide to form 2-amino-5,6-difluorobenzimidazole.
-
Diazotization and Chlorination: Suspend the 2-amino-5,6-difluorobenzimidazole in an aqueous solution of hydrochloric acid at 0°C. Add a solution of sodium nitrite in water dropwise. In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Add the diazonium salt solution to the CuCl solution and stir at room temperature. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-chloro-5,6-difluorobenzimidazole.
Protocol 2: HCMV Plaque Reduction Assay
This protocol is a generalized procedure based on standardized plaque reduction assays.[4]
Materials:
-
Human foreskin fibroblast (HFF) cells
-
Eagle's Minimum Essential Medium (MEM) with 5% fetal bovine serum (FBS)
-
Cell-associated HCMV stock
-
Investigational compound (e.g., this compound derivatives)
-
Agarose
-
Formalin
-
Crystal violet stain
Procedure:
-
Cell Seeding: Seed HFF cells in 24-well plates and grow to confluence.
-
Infection: Inoculate the confluent cell monolayers with a suspension of cell-associated HCMV (e.g., 40-80 plaque-forming units per well).
-
Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.
-
Compound Addition and Overlay: Aspirate the inoculum and overlay the cells with 1.5 mL of 0.4% agarose in MEM containing 5% FBS and serial dilutions of the test compound.
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.
-
Fixation and Staining: Fix the cell monolayers with 10% formalin and stain with 0.8% crystal violet.
-
Plaque Counting: Count the number of plaques microscopically at low power. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Diagram 1: Synthetic Workflow for 2-Chloro-5,6-difluorobenzimidazole
Caption: Synthetic route to 2-chloro-5,6-difluorobenzimidazole.
Anticancer Applications: BRAF Kinase Inhibitors
The benzimidazole scaffold is a key component of several kinase inhibitors.[5] While direct applications of this compound as BRAF inhibitors are still emerging, the closely related 5,6-dichlorobenzimidazole has been successfully incorporated into potent dual BRAFWT and BRAFV600E inhibitors.[6][7][8][9][10][11] The design strategy often involves positioning the benzimidazole core within the ATP-binding pocket of the kinase.[6][7][8][9][10][11]
Quantitative Data: Activity of a 5,6-Dichlorobenzimidazole-based BRAF Inhibitor
| Compound ID | Target | IC50 (µM) | Reference |
| 10h | BRAFWT | 1.72 ± 0.09 | [8] |
| BRAFV600E | 2.76 ± 0.15 | [8] | |
| VEGFR-2 | 1.52 ± 0.14 | [8] | |
| FGFR-1 | > 10 | [8] | |
| Sorafenib | BRAFWT | 0.02 ± 0.002 | [8] |
| BRAFV600E | 0.04 ± 0.009 | [8] |
Experimental Protocols
Protocol 3: General Synthesis of 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles
This protocol is a generalized representation of the synthesis of BRAF inhibitors containing a dihalobenzimidazole core.[6][7][8][9][10][11]
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
4-Methoxybenzaldehyde
-
Sodium metabisulfite
-
Substituted alkyl halides or mesylates
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Condensation: React 4,5-dichlorobenzene-1,2-diamine with 4-methoxybenzaldehyde in the presence of an oxidizing agent or a catalyst like sodium metabisulfite to form 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole.
-
N-Alkylation: To a solution of the benzimidazole from the previous step in a suitable aprotic polar solvent (e.g., DMF), add a base (e.g., NaH) and the desired substituted alkyl halide or mesylate. Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the target compound.
Protocol 4: In Vitro BRAF Kinase Assay (ELISA-based)
This protocol is based on a typical ELISA-based kinase assay to measure the phosphorylation of a substrate by BRAF.[1]
Materials:
-
Recombinant active BRAF (wild-type or V600E mutant)
-
GST-tagged MEK (substrate)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.0)
-
Glutathione-coated 96-well plates
-
Anti-phospho-MEK antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
Procedure:
-
Plate Coating: Coat the wells of a glutathione-coated 96-well plate with GST-MEK.
-
Inhibitor Addition: Add serial dilutions of the test compound (dissolved in DMSO) to the wells.
-
Kinase Reaction: Add the BRAF enzyme to the wells and incubate at room temperature for 1 hour. Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation time, stop the reaction and wash the wells. Add the anti-phospho-MEK primary antibody, followed by the HRP-conjugated secondary antibody.
-
Signal Development: Add TMB substrate and allow the color to develop. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at 450 nm. The IC50 is the concentration of the inhibitor that reduces the phosphorylation of MEK by 50%.
Diagram 2: RAS-RAF-MEK-ERK Signaling Pathway
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by BRAF inhibitors.
Ion Channel Modulation: Human Voltage-Gated Proton Channel (Hv1) Inhibitors
This compound derivatives have been investigated as inhibitors of the human voltage-gated proton channel (Hv1).[12] Hv1 channels are involved in pH homeostasis and are implicated in cancer and neuroinflammation.[12] The difluoro substitution is thought to enhance binding affinity and selectivity.[12]
Quantitative Data: Hv1 Channel Inhibition
Experimental Protocols
Protocol 5: General Synthesis of 2-Anilino-5,6-difluorobenzimidazoles
This protocol describes a potential route to synthesize this compound derivatives for screening as Hv1 inhibitors.
Materials:
-
2-Chloro-5,6-difluorobenzimidazole
-
Substituted anilines
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-chloro-5,6-difluorobenzimidazole, the substituted aniline, palladium catalyst, ligand, and base.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Degas the reaction mixture and then heat under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100-120°C) for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, filter through Celite, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired 2-anilino-5,6-difluorobenzimidazole.
Protocol 6: Electrophysiological Recording of Hv1 Currents
This protocol is a generalized method for measuring Hv1 channel activity using patch-clamp electrophysiology.[5][14]
Materials:
-
Cells expressing human Hv1 channels (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular recording solutions with defined pH
-
Test compound dissolved in the extracellular solution
Procedure:
-
Cell Preparation: Culture cells expressing Hv1 channels on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass and fire-polish them to a resistance of 2-5 MΩ. Fill the pipette with the intracellular solution.
-
Patching: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (whole-cell configuration).
-
Voltage Protocol: Apply a series of voltage steps (e.g., from a holding potential of -40 mV to depolarizing potentials up to +120 mV) to elicit proton currents.[14]
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the proton currents before and after compound application. Determine the percentage of inhibition at each concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Diagram 3: Workflow for Screening Hv1 Channel Inhibitors
Caption: Workflow for the discovery of Hv1 channel inhibitors.
Antimycobacterial Applications
Derivatives of benzimidazole have shown significant antimycobacterial activity.[15][16] While specific data for this compound derivatives against Mycobacterium tuberculosis were not prominent in the initial searches, the benzimidazole core is a known pharmacophore for antitubercular agents. The introduction of fluorine atoms could potentially enhance the activity and pharmacokinetic properties of these compounds.
Experimental Protocol
Protocol 7: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
This is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Isoniazid (as a positive control)
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase and adjust the turbidity to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculation: Add the bacterial inoculum to each well. Include a drug-free control and a sterile control.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
These application notes and protocols provide a framework for researchers to explore the potential of this compound in medicinal chemistry. The versatility of this scaffold, combined with the beneficial effects of fluorine substitution, makes it a valuable building block for the development of new drugs targeting a range of diseases.
References
- 1. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the HV1 voltage-gated proton channel compromises the viability of human polarized macrophages in a polarization- and ceramide-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Frontiers | Role of voltage-gated proton channel (Hv1) in cancer biology [frontiersin.org]
- 14. rupress.org [rupress.org]
- 15. New benzimidazole derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of imidazole derivatives with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
5,6-Difluorobenzimidazole: A Versatile Scaffold for Novel Agrochemicals
Introduction:
5,6-Difluorobenzimidazole has emerged as a significant building block for the development of new agrochemicals. Its unique structural features, conferred by the fluorine atoms on the benzene ring, contribute to enhanced biological activity, metabolic stability, and lipophilicity of the resulting molecules. These properties make it an attractive scaffold for researchers and scientists in the agrochemical industry seeking to design next-generation fungicides, herbicides, and insecticides with improved efficacy and environmental profiles. This document provides detailed application notes and protocols for the synthesis and evaluation of agrochemicals derived from this compound.
Application Notes
The incorporation of the this compound moiety into agrochemical candidates can lead to several advantageous properties:
-
Enhanced Fungicidal Activity: The benzimidazole core is a well-established pharmacophore in fungicides, primarily acting through the inhibition of β-tubulin synthesis in fungi. The addition of difluoro substituents can amplify this activity and broaden the spectrum of controlled pathogens.
-
Novel Herbicidal Modes of Action: Derivatives of this compound are being explored for their herbicidal potential. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the entire molecule, potentially leading to interactions with novel biological targets in weeds.
-
Potent Insecticidal Effects: The development of insecticides based on the this compound scaffold is an active area of research. These compounds can be designed to target specific receptors or enzymes in insects, leading to effective pest control.
Key Intermediate: 5,6-Difluoro-1H-benzo[d]imidazol-2-amine
A crucial starting material for the synthesis of various this compound-based agrochemicals is 5,6-difluoro-1H-benzo[d]imidazol-2-amine[1]. This intermediate allows for a wide range of chemical modifications at the 2-amino position, enabling the creation of diverse libraries of compounds for biological screening.
Data Presentation
While specific commercial agrochemicals derived directly from this compound are still emerging from research and development pipelines, the following table summarizes the fungicidal activity of representative benzimidazole derivatives to illustrate the data formats used in agrochemical research.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Ref. |
| 8a | Botrytis cinerea | ~Thiabendazole | Thiabendazole | - |
| 8a | Sclerotinia sclerotiorum | ~2x > Thiabendazole | Thiabendazole | - |
| 9e | Botrytis cinerea | ~2x > Thiabendazole | Thiabendazole | - |
| 9e | Sclerotinia sclerotiorum | ~2x > Thiabendazole | Thiabendazole | - |
| 6h | Physalospora piricola | 92% inhibition | Mefentrifluconazole | - |
| 5j | Phytophthora capsici | 17.362 | Mefentrifluconazole | 75.433 |
Data presented for illustrative purposes based on related benzimidazole structures.[2][3]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a key this compound intermediate and general procedures for evaluating the biological activity of derived agrochemicals.
Protocol 1: Synthesis of 2-Chloro-5,6-difluorobenzimidazole
This protocol is adapted from a known synthesis of a closely related halogenated benzimidazole and serves as a representative example.
Materials:
-
4,5-Difluoro-2-nitroaniline
-
Reducing agent (e.g., SnCl2·2H2O, H2/Pd-C)
-
Hydrochloric acid (HCl)
-
Formic acid
-
Sodium nitrite (NaNO2)
-
Copper(I) chloride (CuCl)
-
Solvents (e.g., Ethanol, Acetic Acid)
Procedure:
-
Reduction of Nitro Group: 4,5-Difluoro-2-nitroaniline is reduced to 4,5-difluoro-1,2-phenylenediamine. This can be achieved using various methods, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Cyclization: The resulting diamine is cyclized to form the benzimidazole ring. A common method is to react the diamine with formic acid under reflux to yield this compound.
-
Diazotization and Sandmeyer Reaction: To introduce the chloro group at the 2-position, the 2-amino derivative (if synthesized) would be subjected to a diazotization reaction using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with copper(I) chloride to yield 2-chloro-5,6-difluorobenzimidazole.
Logical Relationship for Synthesis
Caption: Synthetic pathway to 2-halo-5,6-difluorobenzimidazoles.
Protocol 2: In Vitro Antifungal Assay (Agar Dilution Method)
This protocol is a standard method for determining the fungicidal activity of new compounds.
Materials:
-
Test compounds
-
Target fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Fungal plugs (mycelial discs)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to prepare stock solutions of known concentrations.
-
Preparation of Medicated Agar: Add appropriate volumes of the stock solutions to molten PDA to achieve a series of desired final concentrations. A control plate containing only DMSO should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a defined incubation period (e.g., 48-72 hours).
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determination of EC50: The effective concentration required to inhibit 50% of the fungal growth (EC50) is determined by probit analysis of the inhibition data.
Experimental Workflow for Antifungal Assay
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5,6-Difluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors utilizing the 5,6-difluorobenzimidazole scaffold. This chemical moiety is a valuable starting point for the development of potent and selective kinase inhibitors, particularly targeting the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers. The inclusion of fluorine atoms in the benzimidazole core can enhance metabolic stability and binding affinity of the resulting inhibitor.
Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating fundamental cellular processes such as proliferation, differentiation, and survival.[1] Constitutive activation of this pathway, often due to mutations in key components like BRAF, is a major driver of tumorigenesis in a significant portion of human cancers.[1][2] Kinase inhibitors targeting RAF and other kinases within this pathway are therefore a cornerstone of modern oncology drug development.
Below is a diagram illustrating the RAS-RAF-MEK-ERK signaling pathway and the points of intervention for kinase inhibitors.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound-based kinase inhibitors on RAF.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative benzimidazole-based kinase inhibitors. While specific data for this compound derivatives are emerging, the data for the closely related 5,6-dichlorobenzimidazole analogs provide a strong rationale for their development.
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |
| Compound 10h (dichloro-analog) | BRAF WT | 1.72 | [1] |
| BRAF V600E | 2.76 | [1] | |
| VEGFR-2 | 1.52 | [1] | |
| FGFR-1 | >10 | [1] | |
| Benzimidazole-oxindole hybrid IV | BRAF WT | 0.02 | [1] |
| BRAF V600E | 1.52 | [1] | |
| VEGFR-2 | 0.18 | [1] | |
| FGFR-1 | 1.65 | [1] | |
| Compound 6a (difluoro-derivative) | EGFR | 0.163 | [3] |
| HER2 | 0.116 | [3] | |
| Compound 6b (difluoro-derivative) | EGFR | 0.126 | [3] |
| HER2 | 0.083 | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative this compound-based kinase inhibitor and a general protocol for in vitro kinase inhibition assays.
Synthesis of a Representative Kinase Inhibitor
This protocol describes a potential synthetic route to a kinase inhibitor derived from 5,6-difluoro-1H-benzo[d]imidazole, based on established methodologies for analogous compounds.[1]
Caption: General synthetic workflow for a this compound-based kinase inhibitor.
Step 1: Synthesis of 5,6-Difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole
-
To a solution of 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add 4-methoxybenzaldehyde (1.05 eq).
-
Add a catalytic amount of an oxidizing agent, for example, sodium metabisulfite.[4]
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.
Step 2: Synthesis of Methyl 2-(5,6-difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate
-
Dissolve 5,6-difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base such as cesium carbonate (Cs₂CO₃) (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
Step 3: Synthesis of 2-(5,6-Difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide
-
Dissolve the methyl ester intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) and reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to afford the acetohydrazide.
Step 4: Synthesis of the Final Kinase Inhibitor
-
To a solution of the acetohydrazide (1.0 eq) in a suitable solvent (e.g., ethanol), add a substituted aldehyde (1.1 eq).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the reaction mixture for 4-6 hours.
-
Upon completion, cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final kinase inhibitor.
In Vitro Kinase Inhibition Assay Protocol
This general protocol outlines the steps to assess the inhibitory activity of a synthesized compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
-
Reaction Mixture Preparation: In a multi-well plate, prepare a reaction mixture containing the target kinase, a suitable substrate (peptide or protein), and a kinase assay buffer (typically containing a buffer like Tris-HCl, MgCl₂, and other necessary cofactors).
-
Inhibitor Incubation: Add the serially diluted test compound to the reaction mixture. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined period.
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., ADP-Glo™ for luminescence, fluorescence polarization, or ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
These protocols and data provide a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors based on the promising this compound scaffold. Further optimization of synthetic routes and extensive biological characterization will be crucial for advancing these compounds toward clinical applications.
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Antiviral Nucleosides from 5,6-Difluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and potential antiviral evaluation of nucleoside analogues derived from 5,6-difluorobenzimidazole. While the direct ribonucleoside derivative, 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole, has been reported as inactive against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), the synthetic methodologies and evaluation protocols detailed herein serve as a foundational resource for the development of novel antiviral candidates.[1] Modifications to the ribose moiety or the substituent at the 2-position of the benzimidazole ring could lead to compounds with significant biological activity. This guide furnishes detailed experimental protocols, data presentation tables, and workflow diagrams to facilitate further research in this area.
Introduction
Benzimidazole nucleosides represent a significant class of compounds with potent antiviral properties, particularly against human cytomegalovirus (HCMV).[2][3][4] The mechanism of action for these compounds can vary, with some inhibiting viral DNA synthesis and others interfering with viral DNA maturation and processing.[4] The substitution pattern on the benzimidazole ring is crucial for antiviral activity. While many halogenated benzimidazole nucleosides have demonstrated efficacy, the 5,6-difluoro analogue has been found to be inactive.[1] This document outlines the established synthetic route to this inactive precursor, providing a detailed framework for researchers to build upon in the quest for novel, active antiviral agents.
Synthetic Protocols
The synthesis of 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole is a multi-step process commencing with the preparation of the this compound core, followed by glycosylation and deprotection.
Synthesis of 2-Chloro-5,6-difluorobenzimidazole
The synthesis of the key heterocyclic intermediate, 2-chloro-5,6-difluorobenzimidazole, is achieved through a three-step sequence starting from 4,5-difluoro-2-nitroaniline.[1]
Step 1: Reduction of 4,5-Difluoro-2-nitroaniline to 4,5-Difluoro-1,2-phenylenediamine
-
Reaction: A solution of 4,5-difluoro-2-nitroaniline in a suitable solvent (e.g., ethanol) is subjected to catalytic hydrogenation.
-
Reagents & Conditions:
-
4,5-difluoro-2-nitroaniline
-
Catalyst: Palladium on carbon (Pd/C) or Raney Nickel
-
Solvent: Ethanol or Methanol
-
Atmosphere: Hydrogen gas
-
Temperature: Room temperature
-
Pressure: Atmospheric or slightly elevated
-
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4,5-difluoro-1,2-phenylenediamine.
Step 2: Cyclization to 5,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one
-
Reaction: The resulting 4,5-difluoro-1,2-phenylenediamine is cyclized using a carbonylating agent.
-
Reagents & Conditions:
-
4,5-difluoro-1,2-phenylenediamine
-
Carbonylating agent: Urea or phosgene equivalent
-
Conditions: The mixture is heated, typically above 150 °C, to drive the condensation and cyclization.
-
-
Work-up: The reaction mixture is cooled, and the solid product is collected by filtration and washed to afford 5,6-difluoro-1,3-dihydro-2H-benzimidazol-2-one.
Step 3: Chlorination to 2-Chloro-5,6-difluorobenzimidazole
-
Reaction: The benzimidazol-2-one is chlorinated to yield the desired 2-chloro-5,6-difluorobenzimidazole.
-
Reagents & Conditions:
-
5,6-difluoro-1,3-dihydro-2H-benzimidazol-2-one
-
Chlorinating agent: Phosphorus oxychloride (POCl₃)
-
Conditions: The reaction is typically performed at reflux temperature.
-
-
Work-up: The excess POCl₃ is carefully quenched, and the product is isolated by extraction and purified by chromatography.
Synthesis of 2-Chloro-5,6-difluoro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)benzimidazole
Glycosylation is a critical step in forming the nucleoside. The Vorbrüggen glycosylation is a common method for this transformation.
-
Reaction: 2-Chloro-5,6-difluorobenzimidazole is reacted with a protected ribose sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst.
-
Reagents & Conditions:
-
2-Chloro-5,6-difluorobenzimidazole
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄)
-
Solvent: Anhydrous acetonitrile or dichloroethane
-
Conditions: The reaction is typically run at room temperature or with gentle heating under an inert atmosphere.
-
-
Work-up: The reaction is quenched, and the product is purified by column chromatography on silica gel to separate the β- and α-anomers, with the β-anomer being the major product.[1]
Deprotection to 2-Chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole
The final step is the removal of the benzoyl protecting groups from the ribose moiety.
-
Reaction: The protected nucleoside is treated with a base to hydrolyze the benzoate esters.
-
Reagents & Conditions:
-
2-Chloro-5,6-difluoro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)benzimidazole
-
Base: Sodium methoxide in methanol or methanolic ammonia
-
Solvent: Methanol
-
Temperature: Room temperature
-
-
Work-up: The reaction is neutralized with an acidic resin or aqueous acid. The solvent is evaporated, and the final product is purified by recrystallization or chromatography.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and evaluation of 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole and its intermediates.
Table 1: Synthesis and Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Spectroscopic Data (Expected) |
| 4,5-Difluoro-1,2-phenylenediamine | C₆H₆F₂N₂ | 144.12 | >90 | 132 | ¹H NMR, ¹³C NMR, MS |
| 2-Chloro-5,6-difluorobenzimidazole | C₇H₃ClF₂N₂ | 188.57 | 70-80 | >200 | ¹H NMR, ¹³C NMR, MS |
| 2-Chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole | C₁₂H₁₁ClF₂N₂O₄ | 336.68 | 50-60 (from glycosylation) | N/A | ¹H NMR, ¹³C NMR, High-Resolution MS |
Table 2: Antiviral Activity and Cytotoxicity Data
| Compound | Virus | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 2-Chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole | HCMV (AD169) | Plaque Reduction | Inactive | >100 | N/A |
| 2-Chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole | HSV-1 (KOS) | Plaque Reduction | Inactive | >100 | N/A |
| Ganciclovir (Control) | HCMV (AD169) | Plaque Reduction | 1-5 | >100 | >20 |
| Acyclovir (Control) | HSV-1 (KOS) | Plaque Reduction | 0.1-1 | >100 | >100 |
Data for the target compound is based on published findings.[1] Control data is representative.
Experimental Workflows and Signaling Pathways
Synthetic Workflow
The overall synthetic pathway can be visualized as a sequential process.
Caption: Synthetic workflow for the preparation of 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole.
Generalized Mechanism of Action for Antiviral Benzimidazole Nucleosides
While the 5,6-difluoro derivative is inactive, active analogues interfere with the HCMV replication cycle at various stages. This diagram illustrates known mechanisms of action for other benzimidazole nucleosides, providing a conceptual framework for future drug design.
Caption: Generalized mechanisms of action for antiviral benzimidazole nucleosides against HCMV.
Detailed Experimental Protocols
Plaque Reduction Assay for HCMV
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (IC₅₀).
-
Cell Culture: Human foreskin fibroblasts (HFFs) are seeded in 24-well plates and grown to confluence.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with HCMV (e.g., AD169 strain) at a multiplicity of infection (MOI) that produces 50-100 plaques per well. The virus is allowed to adsorb for 90-120 minutes at 37°C.
-
Compound Addition: After adsorption, the viral inoculum is removed. The cells are then overlaid with a medium (e.g., containing 0.5% methylcellulose or agarose) containing serial dilutions of the test compound.
-
Incubation: Plates are incubated at 37°C in a 5% CO₂ atmosphere for 7-10 days, allowing for plaque formation.
-
Staining and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques are counted visually under a microscope.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of plaque reduction compared to untreated controls against the compound concentration.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
-
Cell Culture and Infection: HFFs are grown to confluence in 24-well plates and infected with HCMV at a defined MOI, similar to the plaque reduction assay.
-
Compound Treatment: Following viral adsorption, the inoculum is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation and Harvest: The infected cells are incubated for a full replication cycle (e.g., 72-96 hours). After incubation, the cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virions.
-
Titration of Progeny Virus: The harvested virus is serially diluted and used to infect fresh confluent HFF monolayers in a separate plaque assay (as described in 5.1).
-
Data Analysis: The virus titers (Plaque Forming Units per mL) from the compound-treated samples are compared to the untreated control. The concentration of the compound that reduces the virus yield by 90% (IC₉₀) or 99% (IC₉₉) is determined.
Conclusion
The synthetic and analytical protocols detailed in this document provide a robust framework for the exploration of this compound nucleosides as potential antiviral agents. Although the parent compound, 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole, lacks antiviral activity, these methodologies empower researchers to systematically modify the structure and evaluate new derivatives. Future efforts could focus on the synthesis of analogues with different sugars (e.g., L-ribose, deoxyribose) or diverse substituents at the 2-position of the benzimidazole core, with the ultimate goal of identifying novel compounds with potent and selective antiviral properties.
References
- 1. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 5,6-Difluorobenzimidazole in the Synthesis of Potent Anticancer Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 5,6-difluorobenzimidazole scaffold is a privileged structural motif in medicinal chemistry, increasingly recognized for its utility in the design of potent and selective anticancer agents. The strategic incorporation of two fluorine atoms onto the benzimidazole core significantly enhances the molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. These characteristics make this compound an attractive building block for the development of novel kinase inhibitors and other targeted therapies.
This document provides detailed application notes on the role of this compound in the synthesis of anticancer agents, with a primary focus on its application in developing inhibitors of the BRAF kinase, a key player in the MAPK signaling pathway. While direct literature on this compound-containing anticancer agents is emerging, extensive research on the closely related 5,6-dichlorobenzimidazole derivatives provides a strong basis for understanding its potential and for the development of synthetic protocols.
Data Presentation: Efficacy of Halogenated Benzimidazole Derivatives
The following table summarizes the in vitro inhibitory activity of a series of 5,6-dichlorobenzimidazole derivatives against wild-type BRAF (BRAFWT) and the oncogenic V600E mutant (BRAFV600E). This data, adapted from studies on analogous compounds, serves as a strong predictive model for the potential efficacy of this compound-based inhibitors.[1]
| Compound ID | R Group | % Inhibition (BRAFWT @ 10 µM) | IC50 (BRAFWT, µM) | IC50 (BRAFV600E, µM) |
| 10a | 3-Hydroxyphenyl | 22.53 | - | - |
| 10b | 4-Hydroxyphenyl | 21.86 | - | - |
| 10c | 3-Methoxyphenyl | 53.85 | - | - |
| 10d | 4-Methoxyphenyl | 52.71 | - | - |
| 10h | 4-(Methoxycarbonyl)phenyl | 91.20 | 1.72 | 2.76 |
| 10i | 4-(Carboxy)phenyl | 78.34 | - | - |
| 10j | 4-(Ethoxycarbonyl)phenyl | 85.67 | - | - |
| 10p | 4-(Methoxycarbonylmethyl)phenyl | 88.91 | - | - |
Signaling Pathway: The MAPK/ERK Pathway
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in components of this pathway, particularly in BRAF, are common in many cancers, leading to constitutive pathway activation and uncontrolled cell growth. 5,6-Dihalogenated benzimidazole derivatives have been shown to effectively inhibit the kinase activity of BRAF, thereby blocking downstream signaling.
Figure 1. The MAPK/ERK signaling pathway and the inhibitory action of this compound derivatives on BRAF.
Experimental Protocols
The following protocols are based on established synthetic routes for 5,6-dichlorobenzimidazole derivatives and are readily adaptable for the synthesis of their 5,6-difluoro counterparts by starting with 4,5-difluoro-o-phenylenediamine.[1]
Protocol 1: Synthesis of 5,6-Difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole
This protocol describes the foundational step of synthesizing the core benzimidazole structure.
Materials:
-
4,5-Difluoro-o-phenylenediamine
-
4-Methoxybenzaldehyde
-
Sodium metabisulfite (Na2S2O5)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 mmol) in DMF (10 mL).
-
Add sodium metabisulfite (1.1 mmol) and stir the mixture at room temperature for 30 minutes to form the bisulfite adduct.
-
To this mixture, add 4,5-difluoro-o-phenylenediamine (1 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 5,6-difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole.
Protocol 2: Synthesis of a Representative 1-Substituted-5,6-difluorobenzimidazole BRAF Inhibitor
This protocol details the subsequent N-alkylation and derivatization to produce a potential BRAF inhibitor.
Materials:
-
5,6-Difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (from Protocol 1)
-
Methyl bromoacetate
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (ACN)
-
Hydrazine hydrate
-
Ethanol
-
4-Formylbenzoic acid
-
Hydrochloric acid (catalytic amount)
Procedure:
-
N-Alkylation: To a solution of 5,6-difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (1 mmol) in ACN (15 mL), add Cs2CO3 (1.5 mmol) and methyl bromoacetate (1.2 mmol).
-
Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The resulting residue is the N-alkylated intermediate.
-
Hydrazide Formation: Dissolve the crude intermediate in ethanol (20 mL) and add hydrazine hydrate (5 mmol).
-
Reflux the mixture for 6 hours. After cooling, the precipitated product, the corresponding acid hydrazide, is collected by filtration.
-
Final Condensation: To a suspension of the acid hydrazide (1 mmol) in ethanol (15 mL), add 4-formylbenzoic acid (1.1 mmol) and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 8 hours. Cool the reaction to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final 1-substituted-5,6-difluorobenzimidazole derivative.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound-based anticancer agents is outlined below.
Figure 2. A generalized experimental workflow for the discovery and development of this compound-based anticancer agents.
Conclusion
The this compound scaffold holds significant promise for the development of novel anticancer therapeutics. Its advantageous physicochemical properties, conferred by the difluoro substitution, make it a valuable component in the design of potent and selective kinase inhibitors. The provided protocols, based on robust and adaptable synthetic methodologies for analogous compounds, offer a clear pathway for the synthesis and subsequent biological evaluation of new this compound derivatives. Further exploration of this scaffold against a broader range of cancer targets is warranted and represents a promising direction for future cancer drug discovery.
References
Application Notes and Protocols for the Synthesis of 5,6-Difluorobenzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Difluorobenzimidazole and its analogs represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of fluorine atoms into the benzimidazole core can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of these compounds. This document provides detailed experimental procedures for the synthesis of a diverse library of 2-substituted-5,6-difluorobenzimidazole analogs, along with an overview of their potential applications in drug discovery, particularly as anticancer and antiviral agents.
Synthetic Protocols
The synthesis of 2-substituted-5,6-difluorobenzimidazole analogs can be efficiently achieved through a one-pot reductive cyclization of 4,5-difluoro-2-nitroaniline with a variety of aldehydes. This method offers high yields, operational simplicity, and broad substrate scope.
Protocol 1: One-Pot Synthesis of 2-Aryl-5,6-difluorobenzimidazoles
This protocol outlines a general and adaptable procedure for the synthesis of 2-aryl-5,6-difluorobenzimidazole analogs.
Reaction Scheme:
Materials:
-
4,5-Difluoro-2-nitroaniline
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4,5-difluoro-2-nitroaniline (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in a 2:1 mixture of ethanol and water.
-
Reduction and Cyclization: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Add sodium dithionite (3.0-4.0 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color from yellow/orange to a darker solution.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5,6-difluorobenzimidazole analog.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Alkyl-5,6-difluorobenzimidazoles
This protocol can be adapted from the one-pot synthesis by using aliphatic aldehydes instead of aromatic aldehydes.
Modifications to Protocol 1:
-
Aldehyde: Use an aliphatic aldehyde (e.g., acetaldehyde, propionaldehyde) (1.1-1.5 eq.).
-
Reaction Time: Reaction times may vary and should be monitored by TLC.
-
Purification: Purification conditions may need to be optimized for the specific alkyl-substituted product.
Data Presentation
The following tables summarize representative quantitative data for the biological activity of substituted benzimidazole analogs.
Table 1: Anticancer Activity of Representative Benzimidazole Analogs
| Compound ID | 2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Citation |
| BZ-1 | 4-Chlorophenyl | MCF-7 (Breast) | 5.8 | |
| BZ-2 | 4-Methoxyphenyl | HCT116 (Colon) | 8.2 | |
| BZ-3 | 2-Naphthyl | A549 (Lung) | 3.5 | |
| 5,6-diCl-BZ | 4-Methoxyphenyl | HT29 (Colon) | 1.72 (BRAF WT) | [1] |
| 5,6-diCl-BZ | 4-Methoxyphenyl | HT29 (Colon) | 2.76 (BRAF V600E) | [1] |
Note: Data for 5,6-dichloro analogs are presented as representative examples due to the structural similarity and expected comparable activity of 5,6-difluoro analogs.
Table 2: Antiviral Activity of Representative Benzimidazole Nucleoside Analogs against Human Cytomegalovirus (HCMV)
| Compound ID | 2-Substituent | 5,6-Substituent | Antiviral Assay | EC₅₀ (µM) | Citation |
| TCRB | Cl | Cl, Cl | Plaque Reduction | 2.9 | [2] |
| BDCRB | Br | Cl, Cl | Plaque Reduction | ~0.7 | [2] |
| 2-Cl-5,6-diF-BZ-riboside | Cl | F, F | Not specified | Inactive | [3] |
| Maribavir | Isopropylamino | Cl, Cl | DNA Hybridization | 0.12 |
Note: While the 2-chloro-5,6-difluorobenzimidazole ribonucleoside was found to be inactive in one study, modifications at the 2-position and the ribose moiety could lead to active compounds.[3]
Mandatory Visualizations
Experimental Workflow
References
- 1. Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Inhibition of human cytomegalovirus replication by benzimidazole nucleosides involves three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Difluorobenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5,6-Difluorobenzimidazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method is the Phillips benzimidazole synthesis. This involves the condensation reaction of 4,5-difluoro-o-phenylenediamine with formic acid. The reaction is typically carried out by heating the reactants together, often in the presence of a mineral acid catalyst like HCl, to facilitate the cyclization and dehydration process.
Q2: What are the critical parameters that influence the yield and purity of this compound?
A2: Several parameters are crucial for optimizing the synthesis:
-
Reaction Temperature: The temperature directly affects the rate of reaction. Insufficient heat can lead to incomplete conversion, while excessive heat may promote side reactions and decomposition.
-
Reaction Time: Adequate time is necessary for the reaction to go to completion. The optimal time should be determined experimentally by monitoring the reaction progress.
-
Purity of Starting Materials: The purity of 4,5-difluoro-o-phenylenediamine and formic acid is paramount. Impurities in the starting materials can lead to the formation of side products, complicating purification and reducing the overall yield.
-
Stoichiometry of Reactants: The molar ratio of the diamine to formic acid can influence the reaction outcome. An excess of formic acid is commonly used to drive the reaction to completion.
-
pH of the Reaction Mixture: In the Phillips synthesis, an acidic medium is generally required to catalyze the cyclization.
Q3: How do the fluorine substituents on the benzene ring affect the synthesis?
A3: The electron-withdrawing nature of the fluorine atoms in the 5 and 6 positions of the benzimidazole ring can influence the reactivity of the starting diamine. This can affect the nucleophilicity of the amino groups, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to the synthesis of non-fluorinated benzimidazoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or short reaction time.2. Poor quality of starting materials (degraded or impure).3. Inadequate mixing of reactants.4. Incorrect stoichiometry. | 1. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).2. Ensure the purity of 4,5-difluoro-o-phenylenediamine and formic acid. Use freshly opened or purified reagents.3. Ensure efficient stirring throughout the reaction.4. Use a slight excess of formic acid to ensure complete conversion of the diamine. |
| Formation of a Dark-Colored Reaction Mixture or Product | 1. Oxidation of the o-phenylenediamine starting material.2. Side reactions occurring at high temperatures. | 1. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.2. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation. |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials.2. Formation of polar impurities or side products with similar polarity to the desired product. | 1. Ensure the reaction goes to completion by optimizing reaction conditions.2. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If recrystallization is insufficient, column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) can be employed. |
| Product is an Oily or Gummy Solid Instead of a Crystalline Powder | 1. Presence of residual solvent.2. Presence of impurities that inhibit crystallization. | 1. Ensure the product is thoroughly dried under vacuum.2. Attempt purification by column chromatography before recrystallization to remove impurities that may be hindering crystal formation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Phillips Condensation
This protocol details the synthesis of this compound from 4,5-difluoro-o-phenylenediamine and formic acid.
Materials:
-
4,5-Difluoro-o-phenylenediamine
-
Formic acid (90%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Activated charcoal
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 4,5-difluoro-o-phenylenediamine (1 equivalent) and formic acid (1.2 equivalents).
-
Add 4 M hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 7-8. The crude product will precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol.
-
Add a small amount of activated charcoal and heat the solution at reflux for 15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound (Hypothetical Data)
| Entry | Temperature (°C) | Time (h) | Formic Acid (eq.) | Yield (%) |
| 1 | 80 | 2 | 1.1 | 65 |
| 2 | 100 | 2 | 1.1 | 80 |
| 3 | 100 | 4 | 1.1 | 88 |
| 4 | 100 | 4 | 1.5 | 92 |
| 5 | 120 | 4 | 1.5 | 85 (with increased impurities) |
This table illustrates the general trends observed when optimizing the reaction conditions. Actual yields may vary depending on the specific experimental setup and scale.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Synthesis of this compound.
Diagram 2: General Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis.
Diagram 3: Relationship between Key Parameters and Yield
Caption: Factors influencing reaction yield.
Technical Support Center: N-Alkylation of Sterically Hindered Benzimidazoles
Welcome to the Technical Support Center for the N-alkylation of sterically hindered benzimidazoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging transformation. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of sterically hindered benzimidazoles and provides actionable solutions.
Question 1: My N-alkylation reaction with a sterically hindered benzimidazole is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in the N-alkylation of sterically hindered benzimidazoles is a frequent challenge. The primary reason is the steric bulk around the nitrogen atoms, which impedes the approach of the alkylating agent.[1] Several factors can be optimized to overcome this issue:
-
Increase Reaction Temperature: For less reactive, sterically hindered substrates, increasing the reaction temperature can significantly enhance the reaction rate and yield.[1] Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to prevent decomposition.
-
Choice of a Stronger Base: Incomplete deprotonation of the benzimidazole nitrogen reduces its nucleophilicity. Using a stronger base, such as Sodium Hydride (NaH), in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can ensure complete deprotonation.[1]
-
Select a More Reactive Alkylating Agent: The reactivity of the alkylating agent is critical. For a given alkyl group, the reactivity order is generally I > Br > Cl > OTs. Using a more reactive alkyl halide, like an alkyl iodide, can improve conversion.
-
Alternative Alkylation Methods:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction rate, often leading to higher yields in shorter reaction times, even for sterically demanding substrates.[1][2]
-
Mitsunobu Reaction: This method is effective for the N-alkylation of sterically hindered benzimidazoles with alcohols under mild conditions, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][3]
-
Question 2: I am observing the formation of a mixture of N1 and N3 regioisomers. How can I improve the regioselectivity for my unsymmetrically substituted benzimidazole?
Answer:
Achieving high regioselectivity is a significant hurdle in the N-alkylation of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the benzimidazole ring. Steric and electronic factors play a crucial role in determining the alkylation site.
-
Steric Hindrance: Bulky substituents on the benzimidazole ring will sterically hinder one of the nitrogen atoms, directing the alkylation to the less hindered position.[1] Conversely, to obtain the more sterically hindered isomer, specialized methods may be required.[4][5]
-
Solvent and Base Selection: The choice of solvent and base can influence the regioselectivity. For instance, the combination of sodium hydride (NaH) in THF has shown excellent N-1 regioselectivity for certain substituted indazoles, a related heterocyclic system.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block one nitrogen atom, forcing alkylation to occur at the desired position. Subsequent deprotection yields the target regioisomer.
Question 3: My reaction is producing a significant amount of a dialkylated (quaternary benzimidazolium salt) byproduct. How can I minimize this side reaction?
Answer:
The formation of quaternary ammonium salts occurs when the N-alkylated benzimidazole undergoes a second alkylation.[1] This is more prevalent with highly reactive alkylating agents and when the mono-alkylated product is of comparable reactivity to the starting benzimidazole. To minimize this:
-
Control Stoichiometry: Use a slight excess of the benzimidazole derivative relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of benzimidazole).[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the probability of a second alkylation.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[1]
-
Close Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1]
Frequently Asked Questions (FAQs)
Q1: Why is N-alkylation of sterically hindered benzimidazoles so challenging?
A1: Steric hindrance from bulky substituents near the nitrogen atoms of the benzimidazole ring physically blocks the approach of the alkylating agent.[1] This steric clash leads to a higher activation energy for the reaction, resulting in significantly slower reaction rates or, in some cases, complete failure of the reaction under standard conditions.[1]
Q2: Are there any alternatives to traditional N-alkylation with alkyl halides for sterically hindered substrates?
A2: Yes, several alternative methods can be employed:
-
Mitsunobu Reaction: This reaction uses an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). It is known to be effective for sterically demanding substrates under mild conditions.[1][3][6][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid heating and significantly accelerate reaction rates, often leading to higher yields and shorter reaction times for the N-alkylation of hindered systems.[1][2][8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used for the N-arylation of benzimidazoles, which can be considered a form of N-alkylation with aryl halides.[1]
Q3: How do I purify my sterically hindered N-alkylated benzimidazole product?
A3: Purification can be challenging due to the potential for similar polarities between the product, starting material, and byproducts.
-
Column Chromatography: This is the most common method for purification. A careful screening of solvent systems (e.g., combinations of hexanes and ethyl acetate) is often necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer is then neutralized to precipitate the purified product.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted N-Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
-
In a microwave-safe reaction vessel, combine the sterically hindered benzimidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Add a high-boiling point solvent such as DMF, DMSO, or toluene (3-5 mL).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes), monitoring the progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Mitsunobu Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the sterically hindered benzimidazole derivative (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) in the same solvent.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[1]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired N-alkylated benzimidazole from byproducts such as triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Benzimidazoles
| Entry | Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Substituted Benzimidazole | C3-C10 Alkyl Bromides | 30% aq. KOH | Toluene | Reflux | 3-8 | Moderate to Good | [9][10] |
| 2 | Benzimidazole | Ketonic Mannich Bases | - | Ethanol/Water | Reflux | 1 | Good | [11] |
| 3 | Imidazole | Acyclic MBH Alcohols | DABCO | Toluene/Methanol | Reflux | 10-24 | 70-84 | [12] |
| 4 | Isatin | Alkyl Iodides | K₂CO₃/Cs₂CO₃ | DMF | MW | 0.1-0.5 | High | [13] |
Note: The yields and reaction conditions are highly substrate-dependent and the above table provides a general overview.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 13. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,6-Difluorobenzimidazole by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5,6-Difluorobenzimidazole by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for this compound?
A1: The crucial first step is to perform a solvent screen to identify a suitable solvent or solvent system. An ideal solvent will dissolve the this compound when hot but not at room temperature. This differential solubility is the basis for purification by recrystallization.[1] Small-scale tests with a few milligrams of your compound in different solvents are recommended to determine the optimal choice.[2]
Q2: Which solvents are good starting points for the recrystallization of this compound?
A2: For benzimidazole derivatives, a range of solvents with varying polarities should be considered.[3] Good starting points for screening include water, ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or toluene/heptane.[2][3][4] Given that this compound is soluble in water, aqueous solutions or mixtures are a logical starting point.[5]
Q3: My this compound is still colored after recrystallization. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with a small amount of activated carbon (charcoal).[6] The charcoal adsorbs the colored impurities and is then removed by hot filtration before allowing the solution to cool and crystallize.[6] Use charcoal sparingly, as it can also adsorb some of your desired product.[6]
Q4: What is "oiling out" and how can it be prevented during the recrystallization of this compound?
A4: "Oiling out" is the separation of the dissolved compound as a liquid instead of solid crystals upon cooling.[7][8] This can occur if the compound's melting point is low or if the solution is too concentrated. To prevent this, you can try adding a small amount of additional hot solvent to the solution or cooling the solution more slowly.[8][9] Using a different solvent system may also be necessary.[9]
Q5: How can I induce crystallization if no crystals form after cooling the solution?
A5: If crystals do not form spontaneously from a supersaturated solution, you can try several techniques to induce nucleation.[7][9] These include scratching the inside of the flask with a glass rod, adding a "seed crystal" of pure this compound, or cooling the solution to a lower temperature in an ice bath.[7][10]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to increase the concentration and allow it to cool again.[7][8] |
| Nucleation has not occurred. | Scratch the inner surface of the flask with a glass rod or add a seed crystal of this compound.[10] | |
| Poor crystal yield | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider a different solvent in which the compound is less soluble at low temperatures. |
| Too much solvent was used, leaving a significant amount of product in the mother liquor.[8] | Reduce the volume of solvent used for dissolution. The mother liquor can be concentrated to recover more product, though it may be less pure.[8] | |
| Compound "oils out" instead of crystallizing | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[8][9] |
| The chosen solvent is unsuitable. | Experiment with a different solvent or a two-solvent system.[1] | |
| Crystals form too quickly, potentially trapping impurities | The solution is too concentrated, or the cooling is too rapid. | Add a small amount of additional hot solvent and allow the solution to cool more slowly at room temperature before transferring to an ice bath.[8] |
| Premature crystallization during hot filtration | The solution cools and becomes saturated in the filter funnel. | Use a heated filter funnel or preheat the funnel with hot solvent. Ensure the solution is filtered as quickly as possible. Using a slight excess of solvent can also help, which can then be partially evaporated before cooling.[7] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a potential solvent dropwise, heating the mixture after each addition, until the solid dissolves. A suitable solvent will dissolve the compound when hot but will show insolubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Protocol 2: Two-Solvent Recrystallization of this compound
-
Solvent Selection: Find a pair of miscible solvents. One solvent should readily dissolve the this compound at room temperature (the "good" solvent), while the other should not (the "poor" solvent).[1]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price [nandoliaorganics.com]
- 6. benchchem.com [benchchem.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: 5,6-Difluorobenzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5,6-Difluorobenzimidazole. The information is tailored to address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the condensation of 4,5-difluoro-o-phenylenediamine with formic acid or a derivative (e.g., triethyl orthoformate). This reaction, often referred to as the Phillips benzimidazole synthesis, involves heating the reactants, typically in the presence of a mineral acid catalyst such as hydrochloric acid (HCl). Another innovative approach involves a radical-mediated cascade cyclization, offering metal-free conditions.
Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can arise from several factors. Here are some common causes and troubleshooting suggestions:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal, as higher temperatures can sometimes lead to decomposition.
-
-
Suboptimal Reaction Conditions: The concentration of reactants, the amount of catalyst, or the choice of solvent can significantly impact the yield.
-
Solution: Experiment with varying the molar ratios of the reactants. Ensure the acidic catalyst is active and used in the appropriate concentration. While formic acid can act as both reactant and solvent, in some cases, using a co-solvent might be beneficial.
-
-
Starting Material Quality: The purity of the 4,5-difluoro-o-phenylenediamine is crucial. Impurities in the starting material can lead to side reactions and lower the yield of the desired product.
-
Solution: Ensure the 4,5-difluoro-o-phenylenediamine is of high purity. If necessary, purify the starting material before use.
-
-
Product Loss During Work-up and Purification: The product may be lost during extraction, precipitation, or chromatography.
-
Solution: Optimize the work-up procedure. Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. For purification, select a suitable solvent system for recrystallization or chromatography to minimize product loss.
-
Q3: What are the potential byproducts in the synthesis of this compound from 4,5-difluoro-o-phenylenediamine and formic acid?
A3: Several byproducts can form during the synthesis. Identifying these is key to troubleshooting and optimizing the reaction. The primary potential byproducts include:
-
Unreacted Starting Materials: Residual 4,5-difluoro-o-phenylenediamine and formic acid may be present.
-
Incomplete Cyclization Intermediate: N-(2-amino-4,5-difluorophenyl)formamide, the mono-formylated intermediate, may be present if the cyclization is incomplete.
-
Di-acylated Byproduct: N,N'-(4,5-difluoro-1,2-phenylene)diformamide can form if both amine groups are acylated without subsequent cyclization.
-
Degradation Products: At elevated temperatures, defluorination or ring-opening of the benzimidazole core can occur, leading to various impurities.
-
Oligomeric Byproducts: Under certain conditions, polymerization or oligomerization of the starting materials or intermediates can occur.
Q4: How can I identify the main product and the byproducts in my reaction mixture?
A4: A combination of analytical techniques is recommended for the comprehensive identification and characterization of the product and any impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the components of the reaction mixture and assessing the purity of the product. Developing a suitable HPLC method is crucial for monitoring the reaction progress and identifying impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides the molecular weight of the different components, which is essential for identifying the main product and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are invaluable for the structural elucidation of the synthesized compounds. These techniques can confirm the structure of the desired this compound and help in identifying the structure of unknown impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecules, which can help in distinguishing the product from intermediates and byproducts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | Use fresh formic acid and ensure the 4,5-difluoro-o-phenylenediamine is pure. If using a catalyst, verify its activity. |
| Incorrect reaction temperature. | Optimize the reaction temperature. While heating is necessary, excessive temperatures can lead to degradation. A temperature range of 80-100°C is often reported.[1] | |
| Presence of Multiple Spots on TLC (indicating byproducts) | Incomplete reaction. | Extend the reaction time and monitor by TLC until the starting material spot disappears. |
| Side reactions due to excess heat. | Reduce the reaction temperature and monitor for byproduct formation. Precise temperature control is crucial to prevent defluorination or ring-opening.[1] | |
| Impure starting materials. | Use highly purified 4,5-difluoro-o-phenylenediamine. | |
| Product is a Dark Color | Formation of colored impurities. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in Purifying the Product | Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Product and impurities have similar solubility. | Try different solvents or solvent mixtures for recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4,5-difluoro-o-phenylenediamine (1 equivalent).
-
Reagent Addition: Add an excess of formic acid (e.g., 5-10 equivalents). If using a catalyst, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is neutral or slightly basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol for Byproduct Analysis by HPLC
This is a general starting point for developing an HPLC method for analyzing the reaction mixture.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B and gradually increase to elute all components. A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Visualizing the Synthesis and Byproduct Formation
The following diagrams illustrate the synthetic pathway and the logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for this compound and potential byproduct formation.
Caption: Troubleshooting workflow for low yield or byproduct formation.
References
Technical Support Center: Optimizing Reaction Conditions for 5,6-Difluorobenzimidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-difluorobenzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound derivatives?
A1: The most common starting material is 4,5-difluoro-o-phenylenediamine. This diamine is typically condensed with various aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole ring. Another approach involves starting with a substituted nitroaniline, such as 2-fluoro-5-nitrobenzene-1,4-diamine, which then undergoes a one-pot reduction and cyclization.[1]
Q2: What are the general reaction conditions for the synthesis of 2-aryl-5,6-difluorobenzimidazoles?
A2: A general approach involves the condensation of 4,5-difluoro-o-phenylenediamine with an aromatic aldehyde. The reaction is often carried out in a polar solvent like ethanol or methanol, and may be catalyzed by an acid. Microwave-assisted synthesis has been shown to be effective in reducing reaction times and improving yields.
Q3: What are the main challenges encountered during the synthesis of this compound derivatives?
A3: Common challenges include low product yield, the formation of side products such as 1,2-disubstituted benzimidazoles, difficulties in product purification, and the presence of colored impurities. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the starting materials.
Troubleshooting Guides
Low or No Product Yield
Q: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including suboptimal reaction conditions and the purity of starting materials.
-
Catalyst Choice and Loading: The choice of catalyst is critical. A variety of catalysts, from simple acids to metal-based catalysts, can be employed. If you are not using a catalyst, consider adding one. If you are, consider screening different catalysts or increasing the catalyst loading.
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents like ethanol, methanol, and acetonitrile are often effective. A solvent screen is recommended to find the optimal one for your specific substrates.
-
Temperature and Reaction Time: These parameters are interdependent. Increasing the temperature can increase the reaction rate, but may also lead to the formation of side products. It is important to monitor the reaction over time (e.g., by TLC) to determine the optimal reaction duration at a given temperature.
-
Purity of Starting Materials: Impurities in the 4,5-difluoro-o-phenylenediamine or the aldehyde can interfere with the reaction. Ensure your starting materials are of high purity.
Formation of Side Products
Q: I am observing the formation of a significant amount of 1,2-disubstituted benzimidazole as a side product. How can I improve the selectivity for the desired 2-substituted product?
A: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, especially when using aldehydes.
-
Control of Stoichiometry: Using a slight excess of the 4,5-difluoro-o-phenylenediamine relative to the aldehyde can favor the formation of the 2-substituted product.
-
Catalyst Selection: Certain catalysts can enhance the selectivity for the desired product.
-
Reaction Conditions: The choice of solvent and temperature can influence the selectivity. Non-polar solvents may favor the 2-substituted product in some cases.
Q: I am seeing evidence of N-alkylation of my benzimidazole product. How can I prevent this?
A: N-alkylation can occur if alkylating agents are present or formed in situ.
-
Slow Addition of Reagents: If an alkylating agent is a necessary reagent, adding it dropwise can help to maintain a low concentration and reduce the likelihood of N-alkylation of the product.
-
Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further reaction of the product.
-
Choice of Base and Solvent: In reactions where a base is used, its strength and the solvent can influence the extent of N-alkylation. Weaker bases and less polar solvents may reduce this side reaction.
Product Purification Difficulties
Q: I am having trouble purifying my this compound derivative. What strategies can I employ?
A: Purification can be challenging due to the similar polarities of the product and impurities or the presence of colored byproducts.
-
Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: If recrystallization is not effective, column chromatography is a powerful purification technique. A careful selection of the stationary and mobile phases is crucial for good separation.
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon before filtration and subsequent purification steps.
-
Acid-Base Extraction: Since benzimidazoles are basic, acid-base extraction can be used to separate them from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.
Quantitative Data Summary
Table 1: Effect of Catalyst on the Yield of 2-Aryl-benzimidazoles *
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | ~95 |
| Au/Al₂O₃ | CHCl₃:MeOH (3:1) | 25 | 2 | 75 |
| Au/ZnO | CHCl₃:MeOH (3:1) | 25 | 2 | 58 |
| None | Ethanol | Reflux | 12 | Low |
*Data is generalized from studies on o-phenylenediamine and may require optimization for this compound derivatives.[2]
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-(p-tolyl)-6-fluoro-1H-benzo[d]imidazol-5-amine[1]
Materials:
-
2-Fluoro-5-nitrobenzene-1,4-diamine (1.71 g, 10.0 mmol, 1.0 eq.)
-
p-Tolualdehyde (1.32 g, 11.0 mmol, 1.1 eq.)
-
Sodium dithionite (6.96 g, 40.0 mmol, 4.0 eq.)
-
Ethanol (60 mL)
-
Deionized water (30 mL)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-nitrobenzene-1,4-diamine and p-tolualdehyde.
-
Add ethanol and deionized water to the flask and stir the mixture at room temperature to form a suspension.
-
Heat the mixture to 80 °C.
-
Once refluxing, add sodium dithionite portion-wise over 30 minutes. The reaction mixture will typically change color from dark red/brown to a lighter yellow/orange.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL).
-
Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.
Protocol 2: General Microwave-Assisted Synthesis of 2-Aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles[3]
Materials:
-
4-Fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine
-
Appropriate iminoester hydrochloride
-
Solvent (e.g., ethanol)
Procedure:
-
The synthesis of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine is achieved by the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline using a Pd/C (10%) catalyst and hydrazine hydrate under microwave irradiation.[3]
-
The iminoester hydrochlorides are synthesized according to the Pinner method.[3]
-
In a microwave synthesis vial, combine 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and the appropriate iminoester hydrochloride in a suitable solvent.
-
Seal the vial and subject it to microwave irradiation at a predetermined temperature and time.
-
After the reaction is complete, cool the mixture.
-
The product can be isolated by precipitation upon the addition of water, followed by filtration and recrystallization.
Visualized Workflows and Pathways
References
overcoming solubility issues of 5,6-Difluorobenzimidazole in organic solvents
Technical Support Center: 5,6-Difluorobenzimidazole
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in many common organic solvents?
A1: The poor solubility of this compound stems from its chemical structure. The benzimidazole core is a rigid, planar, and aromatic bicyclic system that is largely hydrophobic.[1] The presence of two fluorine atoms can increase the crystal lattice energy, making it more difficult for solvent molecules to break apart the solid state and solvate the individual molecules. While fluorine can engage in hydrogen bonding, the overall crystalline structure often leads to low solubility in non-polar and even some polar aprotic solvents.
Q2: Which organic solvent is recommended for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble benzimidazole derivatives.[1] It is a powerful aprotic solvent capable of disrupting the crystal lattice forces of the compound. For similar compounds, concentrations of 10-30 mM in DMSO are often achievable.[1] Dimethylformamide (DMF) is also a viable option.[2][3] Always use a fresh, high-quality (anhydrous) grade of the solvent to ensure maximum solvating power.
Q3: My compound dissolves in 100% DMSO but precipitates when I dilute it into an aqueous buffer for my experiment. What should I do?
A3: This is a common and expected issue known as "crashing out." It occurs because the compound is not soluble in the final aqueous environment once the DMSO concentration is lowered.[1] The key is to make the final assay buffer more accommodating to the compound. Strategies to prevent this include:
-
Using Co-solvents: Incorporate a water-miscible organic solvent (a co-solvent) into your final aqueous buffer.[1][4]
-
Adjusting pH: The benzimidazole structure contains basic nitrogen atoms, making its solubility pH-dependent.[1][5]
-
Lowering the Final Compound Concentration: If possible, reducing the final concentration in the assay may keep it below its solubility limit.
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to resolving solubility issues encountered during your experiments.
Issue 1: Undissolved particles are visible in my freshly prepared organic stock solution (e.g., in DMSO).
-
Possible Cause: The concentration may be too high, or the compound may require energy to fully dissolve.
-
Troubleshooting Steps:
-
Vortex Thoroughly: Ensure the solution is mixed vigorously.
-
Gentle Warming: Warm the stock solution to 37°C for 10-15 minutes. This can help overcome the activation energy required for dissolution.[1]
-
Sonication: Use a bath sonicator for 5-10 minutes to break up solid aggregates and enhance dissolution.
-
Re-evaluate Concentration: If particles persist, the desired concentration likely exceeds the compound's solubility limit in that solvent. Prepare a new, more dilute stock solution.
-
Issue 2: The compound precipitates immediately upon addition to my aqueous experimental buffer.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the compound's solubility in the aqueous medium.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Introduce a co-solvent into your aqueous buffer before adding the compound stock. The goal is to increase the solvent's polarity just enough to keep the compound dissolved. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4] Start with a final co-solvent concentration of 1-5% and increase if necessary. Always run a vehicle control with the identical co-solvent concentration to check for effects on your experimental system.[1]
-
Adjust Buffer pH: Since this compound is a weak base, its solubility is expected to increase at a more acidic pH where the imidazole nitrogens can be protonated.[1] Test the solubility in a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4) to find the optimal condition for your experiment.
-
Use Surfactants: In some cases, adding a small amount of a non-ionic surfactant like Tween® 80 or Triton™ X-100 (e.g., 0.01-0.1%) to the buffer can help maintain solubility by forming micelles.
-
Quantitative Data Summary
| Compound | Solvent | Solubility |
| 5,6-Dimethylbenzimidazole | Ethanol | ~25 mg/mL[3] |
| 5,6-Dimethylbenzimidazole | DMSO | ~25 mg/mL[3] |
| 5,6-Dimethylbenzimidazole | Dimethylformamide (DMF) | ~25 mg/mL[3] |
| Albendazole (a benzimidazole derivative) | Dichloromethane | Very Low[6] |
| Benzimidazole | 1-Chlorobutane | Very Low[6] |
This table provides context based on similar molecules. Empirical determination of solubility for this compound is strongly recommended.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Co-solvents
This protocol helps determine the optimal concentration of a co-solvent needed to prevent precipitation in your aqueous buffer.
-
Prepare Co-solvent Buffers: Prepare several batches of your primary aqueous buffer (e.g., PBS, pH 7.4) containing varying final concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% Ethanol).
-
Prepare Stock Solution: Create a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.
-
Aliquot Buffers: In a 96-well clear bottom plate, add 98 µL of each co-solvent buffer to different wells.
-
Add Compound: Add 2 µL of the 20 mM DMSO stock solution to each well. This results in a 1:50 dilution, a final DMSO concentration of 2%, and a final compound concentration of 400 µM.
-
Incubate and Observe: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.[1]
-
Measure Turbidity: Quantify precipitation by measuring the absorbance at a wavelength of 620 nm or 750 nm using a plate reader. Higher absorbance indicates greater precipitation. The lowest co-solvent concentration that results in minimal absorbance is the optimal condition.
Protocol 2: pH-Dependent Solubility Profiling
This protocol identifies the pH range where this compound exhibits the highest solubility.
-
Prepare Buffers: Prepare a series of buffers with different pH values relevant to your experimental range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and Tris for alkaline pH.
-
Add Excess Compound: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials. The solid should be clearly visible at the bottom.
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches saturation equilibrium.
-
Separate Solid and Liquid: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample and Dilute: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, like methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the concentration of the diluted sample using HPLC-UV or LC-MS. The calculated concentration is the equilibrium solubility at that specific pH.
Visualizations
Below are diagrams illustrating key workflows and relationships for addressing solubility issues.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: 5,6-Difluorobenzimidazole Synthesis
Welcome to the technical support center for the synthesis of 5,6-Difluorobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the condensation reaction of 4,5-difluoro-o-phenylenediamine with formic acid. This reaction proceeds via an initial formation of an N-formyl intermediate, followed by an acid-catalyzed cyclization to form the benzimidazole ring.
Q2: My reaction does not seem to be going to completion. What are the possible reasons?
Incomplete reactions can be due to several factors. Insufficient heating is a common cause, as the cyclization step often requires elevated temperatures to overcome the activation energy.[1] The purity of the starting materials, particularly the 4,5-difluoro-o-phenylenediamine, is also crucial. Impurities can interfere with the reaction. Lastly, the concentration of the acid catalyst may be suboptimal.
Q3: The yield of my reaction is consistently low. How can I improve it?
Low yields are a frequent challenge in benzimidazole synthesis.[1] To improve the yield, consider optimizing the reaction time and temperature. Prolonged heating at an appropriate temperature can drive the reaction to completion. Additionally, ensuring an adequate excess of formic acid can help to maximize the conversion of the diamine. The use of a dehydrating agent or azeotropic removal of water can also shift the equilibrium towards the product.
Q4: My final product is discolored. What is the cause and how can I purify it?
Discoloration in the crude product is often due to aerial oxidation of the starting diamine or the formation of polymeric side products, especially at high temperatures.[2] Purification can typically be achieved by recrystallization from hot water or an ethanol-water mixture. The use of decolorizing agents like activated charcoal during recrystallization is also a highly effective method for removing colored impurities.[2]
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be performed in a well-ventilated fume hood. 4,5-difluoro-o-phenylenediamine may be an irritant, and inhalation of dust or direct skin contact should be avoided.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating. | Increase the reaction temperature to 100°C and monitor the reaction progress over a longer period (e.g., 2-4 hours).[2][3] |
| Inactive or impure starting materials. | Ensure the purity of 4,5-difluoro-o-phenylenediamine. If necessary, purify the starting material before use. | |
| Insufficient acid catalyst or reagent. | Use a slight excess of 90% formic acid to ensure complete reaction.[2][3] | |
| Presence of Multiple Spots on TLC | Formation of side products. | High reaction temperatures can sometimes lead to side reactions. Try lowering the temperature slightly and extending the reaction time. |
| Incomplete cyclization of the N-formyl intermediate. | Ensure sufficient heating time and acid concentration to promote the final cyclization step. | |
| Product is a Dark Oil or Gummy Solid | Presence of polymeric impurities or residual solvent. | Try to induce crystallization by scratching the flask or seeding with a small crystal of pure product. If that fails, attempt purification by column chromatography. |
| Incomplete removal of the acid catalyst. | After the reaction, ensure the mixture is properly neutralized with a base (e.g., 10% sodium hydroxide) to a slightly alkaline pH before workup.[2][3] | |
| Difficulty in Product Isolation | Product is too soluble in the workup solvent. | After neutralization, cool the reaction mixture in an ice bath to decrease the solubility of the product and promote precipitation.[2][3] |
| Fine precipitate that is difficult to filter. | Allow the precipitate to stand in the cold solution for a longer period to allow for crystal growth. Use a filter aid if necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the reaction of 4,5-difluoro-o-phenylenediamine with formic acid.
Materials:
-
4,5-difluoro-o-phenylenediamine
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Activated charcoal
-
Distilled water
Procedure:
-
In a round-bottomed flask, combine 4,5-difluoro-o-phenylenediamine (1 equivalent) with 90% formic acid (1.5 equivalents).[2][3]
-
Heat the reaction mixture in a water bath at 100°C for 2 hours.[2][3]
-
After heating, cool the mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.[2][3]
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.[2][3]
-
For purification, dissolve the crude product in a minimal amount of boiling water.
-
Add a small amount of activated charcoal and digest for 15 minutes.[2]
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified white crystals of this compound by vacuum filtration and dry at 100°C.[2]
Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Scale-Up Synthesis of 5,6-Difluorobenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5,6-Difluorobenzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield of this compound at Pilot Scale
-
Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from lab scale (grams) to pilot scale (kilograms). What are the potential causes and solutions?
-
Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. Here is a systematic approach to troubleshoot the problem:
-
Incomplete Reaction:
-
Cause: Inadequate mixing in larger reactors can lead to localized concentrations of reactants, resulting in an incomplete reaction. The condensation reaction between 4,5-difluoro-1,2-phenylenediamine and formic acid requires thorough mixing to ensure all reactants are in contact.
-
Solution: Evaluate and optimize the stirrer design and agitation speed for the larger reactor volume. Consider using baffles to improve mixing efficiency. Monitor the reaction progress closely using in-process controls like HPLC to ensure completion.
-
-
Side Reactions and By-product Formation:
-
Cause: Higher temperatures or prolonged reaction times, which can be harder to control at scale, may promote the formation of by-products. Potential by-products include N-formylated diamine that has not cyclized, or degradation products from overheating.
-
Solution: Re-evaluate the reaction temperature profile. A controlled, gradual heating ramp and maintaining a consistent internal temperature are crucial. The use of a milder cyclizing agent or optimizing the concentration of formic acid could also reduce side reactions.
-
-
Suboptimal Reaction Conditions:
-
Cause: The optimal conditions established at the lab scale may not be directly transferable. For instance, the efficient removal of water formed during the cyclization step is more challenging in a larger vessel.
-
Solution: Consider using a Dean-Stark trap or azeotropic distillation with a suitable solvent (e.g., toluene) to effectively remove water and drive the equilibrium towards product formation.
-
-
Issue 2: Impurities Detected in the Final Product
-
Question: Our scaled-up batch of this compound shows a higher level of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?
-
Answer: Changes in the impurity profile are a frequent consequence of scaling up. Here's how to address this:
-
Identification of Impurities:
-
Action: Isolate the impurities using preparative chromatography and characterize them using analytical techniques such as LC-MS, NMR, and FT-IR. Common impurities could be unreacted starting materials (4,5-difluoro-1,2-phenylenediamine), partially reacted intermediates, or by-products from side reactions.
-
-
Control of Impurities:
-
Starting Material Purity: Ensure the purity of the starting 4,5-difluoro-1,2-phenylenediamine and formic acid is consistent and high. Impurities in the starting materials can be carried through the synthesis and are often more problematic at a larger scale.
-
Reaction Control: As mentioned for low yield, tighter control over reaction parameters (temperature, time, stoichiometry) is critical. Excursions in temperature can lead to the formation of specific degradation products.
-
Purification Process: The purification method used at the lab scale, such as silica gel chromatography, is often not viable for large-scale production. Developing a robust crystallization process is essential for obtaining high-purity this compound. Experiment with different solvent systems and cooling profiles to optimize the crystallization. Washing the filter cake with an appropriate solvent can also help remove residual impurities.
-
-
Issue 3: Thermal Runaway Hazard during Cyclization
-
Question: We are concerned about the potential for a thermal runaway reaction during the exothermic cyclization step at a larger scale. What safety measures should we implement?
-
Answer: Thermal safety is a paramount concern during scale-up. The condensation of o-phenylenediamines with acids can be exothermic.
-
Thermal Hazard Assessment:
-
Action: Conduct a thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for safe process design.
-
-
Process Control and Engineering Safeguards:
-
Controlled Addition: Instead of adding all the formic acid at once, a controlled, semi-batch addition can help to manage the rate of heat generation.
-
Efficient Heat Removal: Ensure the reactor has an adequate cooling capacity. The surface-area-to-volume ratio decreases as the scale increases, making heat removal less efficient. The reactor's cooling jacket performance must be sufficient to handle the heat evolved.
-
Emergency Relief System: The reactor should be equipped with a properly sized pressure relief valve or rupture disk to prevent over-pressurization in the event of a cooling failure.
-
Monitoring and Alarms: Implement continuous monitoring of the internal reaction temperature with high-temperature alarms and automated shutdown systems.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most common and direct route for the industrial synthesis of this compound is the condensation of 4,5-difluoro-1,2-phenylenediamine with formic acid. This one-step reaction is generally high-yielding and uses readily available starting materials. An alternative, though less direct, route involves the reduction of 4,5-difluoro-2-nitroaniline to the diamine, followed by cyclization.
Q2: What are the key parameters to monitor during the synthesis?
A2: The critical process parameters to monitor are:
-
Temperature: To control reaction rate and prevent side reactions.
-
Reaction Time: To ensure the reaction goes to completion without product degradation.
-
Agitation Rate: To ensure proper mixing.
-
pH: During workup and isolation to ensure efficient precipitation of the product.
-
Purity: In-process monitoring by HPLC to track the consumption of starting materials and formation of the product.
Q3: What purification methods are suitable for large-scale production?
A3: While laboratory-scale purification often relies on column chromatography, this is generally not practical for large-scale production. The preferred method for industrial-scale purification is recrystallization. This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool, causing the pure product to crystallize out, leaving impurities in the solution. The choice of solvent is critical and requires careful screening and optimization.
Q4: What are the primary safety concerns associated with the synthesis of this compound?
A4: The main safety concerns include:
-
Handling of Corrosive Reagents: Formic acid is corrosive and requires appropriate personal protective equipment (PPE) and handling procedures.
-
Exothermic Reaction: The cyclization reaction can be exothermic, posing a risk of thermal runaway if not properly controlled.
-
Product Handling: this compound is a chemical compound and should be handled with care. The material safety data sheet (MSDS) should be consulted for specific handling instructions. According to available safety information, it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.
Data Presentation
Table 1: Representative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
| Parameter | Lab Scale (Representative) | Pilot Scale (Target) | Key Considerations for Scale-Up |
| Batch Size | 10 - 100 g | 10 - 50 kg | Process safety review, equipment suitability. |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | Slower heating/cooling, controlled reagent addition. |
| Yield | 85 - 95% | > 80% | Optimization of reaction conditions and workup. |
| Purity (Crude) | > 95% | > 90% | Potential for increased by-product formation. |
| Purity (Final) | > 99% (after chromatography) | > 99% (after crystallization) | Development of a robust and scalable purification method. |
| Heat Control | Heating mantle/oil bath | Jacketed reactor with controlled heating/cooling | Efficient heat transfer is critical to avoid runaway reactions. |
| Purification | Column Chromatography | Crystallization | Chromatography is generally not economically viable at scale. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 4,5-Difluoro-1,2-phenylenediamine
-
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Toluene (optional, for azeotropic water removal)
-
Activated Carbon
-
Aqueous solution of a base (e.g., sodium hydroxide or ammonia) for neutralization
-
Water
-
-
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 4,5-difluoro-1,2-phenylenediamine and formic acid. The molar ratio of formic acid to the diamine is typically in excess.
-
Heating and Cyclization: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by HPLC. If using toluene for azeotropic removal of water, a Dean-Stark trap should be fitted.
-
Decolorization: Once the reaction is complete, cool the mixture slightly and add activated carbon. Stir for a short period to decolorize the solution.
-
Work-up and Precipitation: Filter the hot mixture to remove the activated carbon. Cool the filtrate and slowly add a basic solution to neutralize the excess formic acid to a pH of approximately 6-7. The product will precipitate out of the solution.
-
Isolation and Drying: Filter the precipitated solid and wash it thoroughly with water to remove any residual salts. Dry the product under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up this compound synthesis.
stability studies of 5,6-Difluorobenzimidazole under different conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability studies of 5,6-Difluorobenzimidazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][3] Based on general guidelines for pharmaceuticals and studies on related benzimidazole compounds, the following stress conditions are recommended:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photostability: Exposure to a Xenon arc lamp or UV light as per ICH Q1B guidelines.[4][5]
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, related benzimidazole compounds often undergo hydrolysis of functional groups.[4][5] For this compound, potential degradation could involve the opening of the imidazole ring under harsh acidic or alkaline conditions. Oxidative conditions might lead to the formation of N-oxides.
Q3: Which analytical techniques are most suitable for stability studies of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary and robust technique for quantifying this compound and its degradation products.[6] For the identification and structural characterization of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[3][4][5]
Q4: How should I prepare samples of this compound for stability testing?
Samples are typically prepared by dissolving the compound in a suitable solvent, often the mobile phase used for HPLC analysis or a compatible solvent mixture.[6] It is crucial to ensure the compound is fully dissolved and filtered before injection into the analytical system. For solid-state thermal stability, the pure compound is directly exposed to the stress condition.
Q5: What are the acceptable limits for degradation in forced degradation studies?
The goal of forced degradation is to achieve a target degradation of 5-20%.[2][7] This level of degradation is generally sufficient to generate and identify primary degradation products without being unrealistically harsh.
Troubleshooting Guides
Issue 1: No degradation observed under stress conditions.
-
Possible Cause: The stress conditions may not be severe enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).
-
Increase the temperature of the study.
-
Extend the duration of exposure to the stress condition.
-
Ensure proper sample preparation and that the compound is in solution for solution-state studies.
-
Issue 2: Complete degradation of the compound.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the temperature of the study.
-
Reduce the duration of exposure.
-
Analyze samples at multiple time points to capture intermediate degradation products.[7]
-
Issue 3: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition and pH. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like benzimidazoles.
-
Adjust the flow rate. A common starting point is 1.0 mL/min.[6]
-
Evaluate different stationary phases (columns).
-
Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.
-
Issue 4: Difficulty in identifying degradation products.
-
Possible Cause: Insufficient concentration of degradation products or lack of appropriate analytical techniques.
-
Troubleshooting Steps:
-
Concentrate the samples containing the degradation products.
-
Employ high-resolution mass spectrometry (LC-Q-TOF-MS/MS) for accurate mass determination and fragmentation analysis to elucidate the structures.[8]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structure elucidation if the degradation products can be isolated in sufficient quantity and purity.[8]
-
Data Presentation
The following tables present illustrative quantitative data based on stability studies of similar benzimidazole compounds. Note: This data is for example purposes only and may not be representative of this compound.
Table 1: Illustrative Degradation of a Benzimidazole Derivative Under Various Stress Conditions
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 |
| 0.1 M NaOH (60°C, 24h) | 21.1% | 3 |
| 3% H₂O₂ (RT, 24h) | 27.2% | 4 |
| Thermal (105°C, 48h) | 8.5% | 1 |
| Photolytic (ICH Q1B) | 26.5% | 3 |
Table 2: Illustrative HPLC Method Validation Parameters for a Benzimidazole Derivative
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. After cooling, neutralize with 0.2 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. After cooling, neutralize with 0.2 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. After cooling, dissolve in a suitable solvent and dilute to a final concentration of 100 µg/mL.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logical flow for troubleshooting common stability study issues.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
Validating the Structure of 5,6-Difluorobenzimidazole using 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the structure of 5,6-Difluorobenzimidazole utilizing ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing its expected spectral data with that of known benzimidazole analogs, this document serves as a practical resource for the structural elucidation of this and similar fluorinated heterocyclic compounds. The guide includes a detailed experimental protocol for acquiring ¹H NMR spectra and presents a logical workflow for structural validation.
¹H NMR Data Comparison
The introduction of fluorine atoms to the benzimidazole scaffold is expected to significantly influence the chemical shifts of the aromatic protons. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect, which generally leads to a downfield shift (higher ppm) of nearby protons. The following table summarizes the experimental ¹H NMR data for benzimidazole and 5-fluorobenzimidazole, alongside predicted data for this compound in deuterated dimethyl sulfoxide (DMSO-d₆). These predictions are based on established principles of fluorine substitution effects on aromatic systems.
| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzimidazole [1] | H-2 | 8.21 | s | - |
| H-4/H-7 | 7.58 | dd | J = 5.9, 3.2 | |
| H-5/H-6 | 7.19 | m | - | |
| N-H | 12.44 | s | - | |
| 5-Fluorobenzimidazole [1] | H-2 | 8.38 | s | - |
| H-4 | 7.63 | dd | J = 8.5, 4.9 | |
| H-6 | 7.47 | d | J = 7.8 | |
| H-7 | 7.04 | td | J = 9.7, 1.9 | |
| N-H | 12.81 | s | - | |
| This compound | H-2 | ~8.4-8.5 | s | - |
| (Predicted) | H-4/H-7 | ~7.7-7.8 | s | - |
| N-H | ~12.9-13.1 | s | - |
Note: The predicted chemical shifts for this compound are estimations. The actual experimental values may vary. The symmetry of the 5,6-difluoro substitution pattern is expected to result in a singlet for the H-4 and H-7 protons.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the preparation and analysis of a benzimidazole derivative by ¹H NMR spectroscopy.
Materials:
-
Benzimidazole derivative (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
-
Small vial
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzimidazole derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the quality of the NMR spectrum.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. Standard acquisition parameters for a small organic molecule are typically sufficient. This usually involves a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
-
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using ¹H NMR spectroscopy.
Caption: Workflow for 1H NMR-based structural validation.
References
A Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Benzimidazoles
This guide provides an objective spectroscopic comparison between non-fluorinated benzimidazoles and their fluorinated analogues, a modification of significant interest in drug development and materials science. The introduction of fluorine can substantially alter a molecule's electronic properties, lipophilicity, and metabolic stability. Understanding the resulting changes in spectroscopic signatures is crucial for characterization and application. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provides detailed experimental protocols, and visualizes a typical characterization workflow.
Quantitative Spectroscopic Data
The incorporation of fluorine into the benzimidazole structure induces notable changes in its spectroscopic properties. These effects are primarily due to fluorine's high electronegativity, which alters the electron density distribution within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine's influence is clearly observed in ¹H NMR spectra. The tables below compare the chemical shifts of a parent 2-phenyl-1H-benzo[d]imidazole with its fluorinated derivatives. The data shows that the position of the fluorine atom on the phenyl ring affects the chemical shifts of the aromatic protons.[1]
Table 1: ¹H NMR Chemical Shift Comparison (in DMSO-d₆)
| Compound | Ar-H (Phenyl Ring Protons, δ ppm) | NH (Benzimidazole Proton, δ ppm) |
| 2-Phenyl-1H-benzo[d]imidazole | 8.18 (d), 7.57-7.50 (m) | 12.97 (s) |
| 2-(2-Fluorophenyl)-1H-benzo[d]imidazole | 8.23 (m), 7.61-7.53 (m), 7.47-7.37 (m) | 12.55 (br s) |
| 2-(3-Fluorophenyl)-1H-benzo[d]imidazole | 7.90–7.79 (m), 7.62–7.49 (m), 7.28–7.18 (m) | Not explicitly assigned |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 8.25 (m), 7.40 (t) | 12.95 (s) |
Data sourced from Jasim et al., 2023.[1] Note: Spectra for compound 14 were recorded in CD₃OD, which may exchange with the NH proton.
UV-Visible (UV-Vis) Spectroscopy
Fluorination can cause a shift in the absorption maxima of benzimidazoles. Generally, the strong electron-withdrawing effect of fluorine can lead to a hypsochromic (blue) shift in the π-π* transition bands.[2] The data below shows characteristic absorption bands for a fluorinated benzimidazole derivative.
Table 2: UV-Vis Absorption Data
| Compound | Solvent | λmax 1 (nm) (Transition) | λmax 2 (nm) (Transition) |
| N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine | DMSO | 301 (π-π) | 358 (π-π, imine) |
Data sourced from Al-Majidi et al., 2023.[3] The bands are attributed to the benzene ring and the imine group, respectively.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of benzimidazole derivatives.
Caption: Synthesis and Spectroscopic Characterization Workflow.
Experimental Protocols
Reproducible spectroscopic data relies on consistent and detailed methodologies. The following are typical protocols for the characterization of benzimidazole derivatives.
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer, such as a Bruker Avance 400 MHz instrument, is commonly used.[3]
-
Sample Preparation : Approximately 5-10 mg of the benzimidazole sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.[1][3]
-
Data Acquisition :
-
¹H NMR : Spectra are acquired to observe the proton environments. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of aromatic and aliphatic protons, and a relaxation delay of 1-5 seconds.
-
¹³C NMR : Spectra are recorded to identify the carbon skeleton. Due to the lower natural abundance of ¹³C, a larger number of scans is required.
-
¹⁹F NMR : For fluorinated analogues, ¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of fluorine atoms.[4][5] Chemical shifts are typically referenced to an external standard like CFCl₃.
-
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam spectrophotometer, such as a Shimadzu UV-1800, is suitable for these measurements.[3]
-
Sample Preparation : A stock solution of the compound is prepared in a UV-grade solvent (e.g., DMSO, CHCl₃, or ethanol).[3][6] This solution is then diluted to a concentration that results in an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law. A typical concentration is in the micromolar range (e.g., 1 x 10⁻⁵ M).[7]
-
Data Acquisition : The sample is placed in a quartz cuvette with a 1 cm path length. The spectrum is recorded over a relevant wavelength range, typically from 200 to 800 nm.[3] A baseline is first recorded using a cuvette containing only the solvent. The absorption maxima (λmax) are then determined from the resulting spectrum.
Fluorescence Spectroscopy
-
Instrumentation : A spectrofluorometer is used to measure the emission spectra.
-
Sample Preparation : Samples are prepared similarly to those for UV-Vis spectroscopy, often using the same solution to correlate absorbance with emission. It is critical to use dilute solutions to avoid inner filter effects.
-
Data Acquisition : An excitation wavelength (λex), usually the main absorption maximum (λmax) determined by UV-Vis spectroscopy, is selected.[6] The emission spectrum is then scanned over a longer wavelength range. The emission maximum (λem) is identified. For quantitative measurements, such as determining the fluorescence quantum yield (ΦF), a standard fluorophore with a known quantum yield (e.g., quinine sulfate) is measured under identical conditions for comparison.[6]
References
- 1. acgpubs.org [acgpubs.org]
- 2. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Tale of Two Halogens: Unraveling the Biological Activities of 5,6-Difluorobenzimidazole and 5,6-Dichlorobenzimidazole
A Comparative Analysis for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with subtle modifications to its structure leading to profound changes in biological activity. This guide provides a comparative overview of two such analogs: 5,6-difluorobenzimidazole and 5,6-dichlorobenzimidazole. While direct comparative studies are limited, by examining their individual biological profiles and drawing on structure-activity relationship (SAR) data, we can construct a valuable picture of their respective therapeutic potential.
At a Glance: Key Biological Activities
| Feature | This compound | 5,6-Dichlorobenzimidazole |
| Primary Reported Activities | Inhibition of Casein Kinase 1 (CK1)[1], Voltage-gated proton channel (Hv1) inhibition | Anticancer (BRAF kinase inhibition)[2], Antiviral (Human Cytomegalovirus - HCMV)[3], RNA synthesis inhibition[4] |
| Therapeutic Areas of Interest | Cancer, Neurodegenerative Diseases[1] | Cancer, Viral Infections |
Quantitative Comparison of Biological Activity
Direct quantitative comparison is challenging due to the different biological targets investigated for each compound. However, we can summarize the available data for derivatives of each scaffold to highlight their potency in their respective areas of activity.
Anticancer and Kinase Inhibitory Activity
| Compound | Target | Activity Metric | Value (µM) | Cell Line/Assay | Reference |
| 5,6-Difluoro-dioxolo-benzoimidazole derivative | Casein Kinase 1δ (CK1δ) | IC₅₀ | Nanomolar range | in vitro kinase assay | [1] |
| 1-substituted 5,6-dichlorobenzimidazole derivative (10h) | BRAFWT | IC₅₀ | 1.72 | in vitro kinase assay | [2] |
| 1-substituted 5,6-dichlorobenzimidazole derivative (10h) | BRAFV600E | IC₅₀ | 2.76 | in vitro kinase assay | [2] |
| 1-substituted 5,6-dichlorobenzimidazole derivative (10h) | - | GI₅₀ | Potent across NCI-60 panel | NCI-60 cancer cell lines | [2] |
Note: The difluoro-dioxolo-benzoimidazole derivative represents a more complex structure than the parent this compound, but indicates the potential of this scaffold in kinase inhibition.
Antiviral Activity
| Compound | Virus | Activity Metric | Value (µM) | Assay | Reference |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Human Cytomegalovirus (HCMV) | IC₅₀ | 42 | Plaque Assay | [3] |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Herpes Simplex Virus type 1 (HSV-1) | IC₅₀ | 30 | Plaque Assay | [3] |
Structure-Activity Relationship (SAR) Insights
A key piece of comparative information comes from a study on the anticancer effects of halogenated benzimidazoles. It was observed that a 5-chloro substitution on the benzimidazole ring resulted in improved cytotoxicity against the MCF-7 breast cancer cell line compared to a 5-fluoro substitution. This suggests that for this particular activity, chlorine may be a more favorable halogen at this position.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 5,6-Difluorobenzimidazole Analogs: A Guide for Drug Discovery Professionals
An In-Depth Look at Binding Affinities and In Silico Experimental Protocols
This guide provides a comparative analysis of the docking studies of 5,6-Difluorobenzimidazole analogs, a class of compounds showing significant promise in medicinal chemistry. By summarizing quantitative data from various studies, detailing experimental methodologies, and visualizing key biological pathways, this document serves as a valuable resource for researchers and professionals in the field of drug development. The inclusion of fluorine atoms in the benzimidazole scaffold often enhances binding affinity and selectivity, making these analogs attractive candidates for targeting a range of enzymes and receptors involved in disease.[1]
Quantitative Analysis: A Comparative Overview of Docking Performance
The following tables summarize the in silico and in vitro performance of various this compound and related benzimidazole analogs against several key protein targets. These tables are designed to offer a clear comparison of binding energies, docking scores, and inhibitory concentrations.
Table 1: Docking Scores and Binding Affinities of Benzimidazole Analogs against Various Targets
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 7c | EGFRwt | - | -8.1 | - | [2] |
| Compound 11c | EGFRwt | - | -7.8 | - | [2] |
| Compound 7d | EGFR T790M | - | -8.3 | - | [2] |
| Compound 1c | EGFR T790M | - | -8.4 | - | [2] |
| Compound 7 | Mtb KasA | -7.368 | - | GLU 199, GLY 117, GLU 120 | [3] |
| Compound 8 | Mtb KasA | -7.173 | - | GLU 199, GLY 117, GLU 120 | [3] |
| Compound 9 | α-Amylase | - | -5.07 | Lys200, Tyr151 | [4] |
| BI-02 | Beta-Tubulin | -8.50 | - | - | [5] |
| BI-03 | Beta-Tubulin | -8.35 | - | - | [5] |
Table 2: In Vitro Inhibitory Activity of Benzimidazole Analogs
| Compound ID | Target/Cell Line | IC50 Value (µM) | Activity | Reference |
| Compound 6a | EGFR | 0.163 | Dual EGFR/HER2 Kinase Inhibitor | [6] |
| Compound 6a | HER2 | 0.116 | Dual EGFR/HER2 Kinase Inhibitor | [6] |
| Compound 6b | EGFR | 0.126 | Dual EGFR/HER2 Kinase Inhibitor | [6] |
| Compound 6b | HER2 | 0.083 | Dual EGFR/HER2 Kinase Inhibitor | [6] |
| Compound 9 | α-Amylase | 1.86 ± 0.08 | α-Amylase Inhibitor | [4] |
| Compound 4 | α-Amylase | 1.89 ± 0.25 | α-Amylase Inhibitor | [4] |
| Analog 2 | α-Amylase | 1.10 ± 0.10 | Dual α-Amylase/α-Glucosidase Inhibitor | [7] |
| Analog 2 | α-Glucosidase | 2.10 ± 0.10 | Dual α-Amylase/α-Glucosidase Inhibitor | [7] |
| Analog 17 | α-Amylase | 2.16 ± 0.50 | Dual α-Amylase/α-Glucosidase Inhibitor | [7] |
| Analog 17 | α-Glucosidase | 2.30 ± 0.60 | Dual α-Amylase/α-Glucosidase Inhibitor | [7] |
Experimental Protocols: Methodologies in Molecular Docking
The following is a generalized protocol for the molecular docking of this compound analogs, based on methodologies cited in the reviewed literature. This protocol is intended to provide a comprehensive overview of a typical in silico experimental workflow.
1. Software and Tools:
-
Docking Software: AutoDock 4.2, Schrodinger Suite (Maestro), AutoDock Vina.[5][8][9]
-
Visualization Software: Biovia Discovery Studio, Maestro.[2]
2. Protein Preparation:
-
Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Preparation: The protein is prepared by removing water molecules, co-factors, and existing ligands. Polar hydrogens and Gasteiger charges are added.[8] For software like Schrodinger's Protein Preparation Wizard, this process also includes assigning bond orders, creating disulfide bonds, and optimizing the hydrogen bond network.
3. Ligand Preparation:
-
Structure Generation: The 2D structures of the benzimidazole analogs are drawn using chemical drawing software like ChemDraw or Marvin Sketch and converted to 3D structures.
-
Energy Minimization: The 3D structures are energy-minimized using a suitable force field (e.g., OPLS3e in Schrodinger's LigPrep). This step generates low-energy conformers of the ligands.[3]
4. Grid Generation:
-
A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the native ligand binds or as predicted by site-mapping algorithms.
5. Molecular Docking Simulation:
-
The prepared ligands are docked into the defined grid box of the target protein using the selected docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
The docking process generates multiple binding poses for each ligand, ranked by their docking scores or binding energies.
6. Analysis of Results:
-
The top-ranked poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.
-
The binding affinities and interaction patterns are compared with those of known inhibitors or reference compounds.
Visualizing Molecular Interactions and Pathways
To better understand the experimental process and the biological context of these docking studies, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Alpha-amylase inhibitors and how do they work? [synapse.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-Amylase inhibition: Significance and symbolism [wisdomlib.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Structure-Activity Relationship of 5,6-Difluorobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of fluorine atoms at the 5 and 6 positions of this heterocyclic system significantly modulates its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6-difluorobenzimidazole derivatives, drawing upon experimental data from studies on their antimicrobial and kinase inhibitory activities. Due to the nascent stage of comprehensive SAR studies on a wide array of this compound derivatives, this guide will also draw comparisons with structurally related halogenated benzimidazoles to elucidate key SAR principles.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core and at the N-1 and C-2 positions. The following tables summarize the quantitative data for selected derivatives, highlighting their performance as kinase inhibitors and antimicrobial agents.
Kinase Inhibitory Activity
The this compound scaffold has been explored for its potential to inhibit various protein kinases, which are critical targets in oncology and inflammatory diseases. The electron-withdrawing nature of the fluorine atoms can enhance interactions with the kinase hinge region.
| Compound ID | Core Structure | R1 | R2 | Target Kinase | IC50 (µM) |
| 1a | 5,6-Dichlorobenzimidazole | -H | 4-methoxyphenyl | BRAF WT | >10 |
| 1b | 5,6-Dichlorobenzimidazole | -CH2COOCH3 | 4-methoxyphenyl | BRAF WT | 1.72[1] |
| 1c | 5,6-Dichlorobenzimidazole | -CH2CONH-N=CH-(3-hydroxyphenyl) | 4-methoxyphenyl | BRAF WT | >10 |
| 1d | 5,6-Dichlorobenzimidazole | -CH2CONH-N=CH-(4-hydroxyphenyl) | 4-methoxyphenyl | BRAF WT | >10 |
| 2a | 5,6-Dichlorobenzimidazole-1-β-D-ribofuranoside | -Cl | - | CK2 | 0.8 |
| 2b | 4,5,6,7-Tetrabromo-1H-benzimidazole | -H | - | CK2 | 0.45 |
Note: Data for this compound derivatives as kinase inhibitors is limited in the reviewed literature. The provided data for 5,6-dichlorobenzimidazole derivatives serves as a valuable comparison for understanding the impact of halogenation on kinase inhibition.
Antimicrobial Activity
Benzimidazole derivatives have long been investigated for their antimicrobial properties. The 5,6-difluoro substitution pattern is anticipated to enhance the antimicrobial potency of these compounds.
| Compound ID | Core Structure | R1 | R2 | Test Organism | MIC (µg/mL) |
| 3a | 5-Fluoro-1H-benzimidazole | -H | Hydrazone moiety | P. vulgaris | >100 |
| 3b | 5-Fluoro-1H-benzimidazole | -H | Hydrazone moiety with 4-Cl-phenyl | P. vulgaris | 6.25[2] |
| 4a | 5(6)-Bromo-1H-benzimidazole | -H | Hydrazone moiety | P. aeruginosa | 50 |
| 4b | 5(6)-Bromo-1H-benzimidazole | -H | Hydrazone moiety with 4-NO2-phenyl | P. aeruginosa | 6.25[2] |
| 5a | 5-Nitro-1H-benzimidazole | -H | Hydrazone moiety | K. pneumoniae | 12.5 |
| 5b | 5-Nitro-1H-benzimidazole | -H | Hydrazone moiety with 4-CH3-phenyl | K. pneumoniae | 6.25[2] |
Key Structure-Activity Relationship (SAR) Insights
The analysis of the available data on halogenated benzimidazole derivatives reveals several key SAR trends that are likely applicable to their 5,6-difluoro counterparts:
-
Substitution at C-2: The nature of the substituent at the 2-position of the benzimidazole ring is a critical determinant of biological activity. For kinase inhibitors, this position often interacts with the hinge region of the ATP binding pocket. For antimicrobial agents, bulky and lipophilic groups at this position can enhance activity.
-
Substitution at N-1: Modification at the N-1 position can significantly impact the potency and selectivity of the derivatives. For instance, the introduction of a methyl acetate group at N-1 in the 5,6-dichlorobenzimidazole series dramatically improved BRAF inhibitory activity.
-
Halogenation Pattern: The presence and position of halogen atoms on the benzene ring influence the electronic properties and binding interactions of the molecule. While direct SAR comparisons between 5,6-difluoro and 5,6-dichloro derivatives are limited, it is generally observed that fluorine substitution can lead to improved metabolic stability and binding affinity due to its high electronegativity and ability to form favorable electrostatic interactions.
-
Hybrid Molecules: The conjugation of the benzimidazole scaffold with other bioactive moieties, such as hydrazones, has been shown to be a successful strategy for enhancing antimicrobial activity. The electronic nature of the substituents on the appended aryl ring of the hydrazone plays a crucial role in modulating the minimum inhibitory concentration (MIC).
Experimental Protocols
General Procedure for Synthesis of 2-Aryl-5,6-difluorobenzimidazoles
A mixture of 4,5-difluoro-1,2-phenylenediamine (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours in the presence of a catalytic amount of an oxidizing agent such as sodium metabisulfite. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining in the reaction mixture following a kinase-catalyzed phosphorylation reaction.
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent containing luciferase. This enzyme catalyzes the conversion of the remaining ATP into a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ATP remaining and thus inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Relationships and Workflows
To better understand the structure-activity relationships and the experimental processes, the following diagrams are provided.
Caption: SAR for this compound Kinase Inhibitors.
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
comparing the antiviral efficacy of different dihalobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates the continued exploration of novel antiviral agents. Among the promising candidates, dihalobenzimidazole derivatives have demonstrated significant potential, particularly against herpesviruses. This guide provides a comparative analysis of the antiviral efficacy of various dihalobenzimidazole compounds, supported by experimental data and detailed methodologies, to aid in the advancement of antiviral drug discovery.
Comparative Antiviral Efficacy of Dihalobenzimidazoles
The antiviral activity of dihalobenzimidazole nucleosides has been most extensively studied against Human Cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals. The following table summarizes the quantitative data on the efficacy and cytotoxicity of key dihalobenzimidazole compounds.
| Compound Name (Abbreviation) | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | Plaque Reduction | 2.9 | >100 | >34.5 | [1] |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HSV-1 | Plaque Reduction | 102 | >100 | ~1 | [1] |
| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | Plaque Reduction | 0.7 | >100 | >142.8 | [1] |
| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HSV-1 | Plaque Reduction | >100 | >100 | - | [1] |
| 2-Chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | HCMV | Not Specified | ~4 | More cytotoxic than TCRB | Not Specified | |
| 2-Chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole | HCMV | Not Specified | ~2 | 10-20 | ~5-10 | |
| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HCMV | Not Specified | 42 | Similar to IC50 | ~1 | [1] |
| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HSV-1 | Not Specified | 30 | Similar to IC50 | ~1 | [1] |
Note: The Selectivity Index (SI) is calculated as CC50/IC50 and provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.
Mechanism of Action: Targeting the HCMV Terminase Complex
Several dihalobenzimidazole nucleosides, including TCRB and BDCRB, exert their potent anti-HCMV activity by targeting a late stage in the viral replication cycle: the cleavage and packaging of viral DNA into capsids.[2][3] This process is mediated by the viral terminase complex, which is composed of the pUL56 and pUL89 proteins.[3][4] These compounds do not inhibit viral DNA synthesis but rather prevent the maturation of newly synthesized concatemeric viral DNA into unit-length genomes.[5][6] Resistance to BDCRB has been mapped to mutations in the UL89 gene, further confirming the terminase complex as the drug's target.[5][6] This mechanism is distinct from that of currently approved anti-HCMV drugs that target the viral DNA polymerase.[2]
Caption: Inhibition of the HCMV terminase complex by dihalobenzimidazoles.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of dihalobenzimidazole antiviral efficacy.
Plaque Reduction Assay
This assay is a standard method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.
1. Cell Seeding:
-
Seed susceptible host cells (e.g., human foreskin fibroblasts for HCMV) into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
-
Prepare serial dilutions of the dihalobenzimidazole compound in cell culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
3. Virus Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well).
-
After a 1-hour adsorption period at 37°C, remove the viral inoculum.
-
Add the medium containing the different concentrations of the test compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
4. Overlay and Incubation:
-
Overlay the cell monolayer with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for plaque development (e.g., 7-14 days for HCMV).
5. Plaque Visualization and Counting:
-
After the incubation period, fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
1. Cell Seeding:
-
Seed host cells in a 96-well plate at an appropriate density.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the dihalobenzimidazole compound. Include a "cells only" control (no compound).
-
Incubate the plates for the same duration as the antiviral assay (e.g., 7 days for HCMV).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Caption: General workflow for determining antiviral efficacy and cytotoxicity.
References
- 1. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Inhibition of cytomegalovirus genome maturation by the halogenated ben" by Anne Sauer [scholarscompass.vcu.edu]
- 3. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Halogenated Benzimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro cytotoxicity assays for halogenated benzimidazole compounds, with a focus on di-substituted analogs. While specific experimental data for 5,6-difluorobenzimidazole compounds is limited in publicly available research, this guide leverages data from closely related halogenated benzimidazoles, such as 5,6-dichlorobenzimidazole derivatives, to provide a relevant framework for assessing cytotoxic potential. The methodologies and observed mechanisms of action are considered highly analogous and transferable for the study of this compound compounds.
Comparative Cytotoxicity Data
The cytotoxic activity of benzimidazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] The following table summarizes the IC50 values for various halogenated benzimidazole derivatives against a panel of human cancer cell lines. It is important to note that these values are for bromo and dichloro-substituted benzimidazoles and serve as a reference for the potential activity of difluoro-substituted analogs.
| Compound ID | Substitution | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5 | Bromo-derivative | MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24 (µg/mL) | [2] |
| DU-145 | Prostate Carcinoma | 10.2 ± 1.4 (µg/mL) | [2] | ||
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 (µg/mL) | [2] | ||
| Compound 10h | 5,6-dichloro | HT29 | Colorectal Cancer | Potent GI50 | [3] |
| BRAF WT | (Enzyme Assay) | 1.72 | [3][4] | ||
| BRAF V600E | (Enzyme Assay) | 2.76 | [3][4] | ||
| VEGFR-2 | (Enzyme Assay) | 1.52 | [3][4] | ||
| se-182 | Benzimidazole Derivative | A549 | Lung Carcinoma | 15.80 | [5] |
| HepG2 | Liver Carcinoma | 15.58 | [5] | ||
| Compound 4r | Benzimidazole-Oxadiazole | PANC-1 | Pancreatic Cancer | 5.5 | [6] |
| A549 | Lung Carcinoma | 0.3 | [6] | ||
| MCF-7 | Breast Adenocarcinoma | 0.5 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro cytotoxicity assessment of benzimidazole compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, MCF-7, DLD-1) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[5]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 25 to 200 µM) and a positive control (e.g., cisplatin) for a specified period, typically 72 hours.[5]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 5 mg/mL of MTT reagent, and the plates are incubated for an additional 2-3 hours at 37°C.[5]
-
Formazan Solubilization: The supernatant is removed, and 200 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 590 nm using a multiwell plate reader.[5]
-
IC50 Calculation: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[2]
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of the compound on cell cycle progression.
Procedure:
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound, harvested, and washed.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with PI.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro cytotoxicity testing.
Signaling Pathway for Apoptosis Induction
Many benzimidazole derivatives induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] A simplified representation of these pathways is shown below.
Caption: Simplified signaling pathways of apoptosis induction.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Quality Control of 5,6-Difluorobenzimidazole
The rigorous quality control of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5,6-Difluorobenzimidazole, a key building block in the synthesis of various pharmaceuticals, requires precise and accurate analytical methods to determine its identity, purity, and impurity profile. This guide provides a comparative overview of the principal analytical techniques employed for the quality control of this compound, offering detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and robust method for the quality control of this compound. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.
Experimental Protocol:
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its related substances can be established as follows:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of impurities with varying polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm is generally effective for benzimidazole derivatives.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at 25 °C.
-
Sample Preparation: A solution of this compound is prepared in a suitable diluent, such as the mobile phase, at a concentration of about 0.5 mg/mL.
Data Presentation:
| Parameter | Typical Specification | Analytical Method |
| Identification | The retention time of the major peak in the sample chromatogram corresponds to that of the reference standard. | HPLC |
| Assay | 98.0% to 102.0% (on a dry basis) | HPLC |
| Chromatographic Purity | Not less than 99.0% | HPLC |
| Individual Impurity | Not more than 0.50% | HPLC |
| Total Impurities | Not more than 1.0% | HPLC |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. These methods are often used in conjunction with chromatography for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR are crucial for structural confirmation.
Experimental Protocol:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common solvents.
-
Reference Standard: Tetramethylsilane (TMS) is used as an internal standard.
-
Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in approximately 0.5 mL of the deuterated solvent.
Expected Chemical Shifts (in DMSO-d₆):
-
¹H NMR: Signals corresponding to the aromatic protons and the N-H proton of the imidazole ring would be observed. The fluorine substitution will influence the chemical shifts and coupling constants of the adjacent protons.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule will be present, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The resulting spectrum serves as a unique fingerprint for the compound.
Experimental Protocol:
-
Instrument: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
Characteristic Absorption Bands:
-
N-H stretching: Around 3400-3200 cm⁻¹
-
C=N stretching: Around 1620-1580 cm⁻¹
-
C-F stretching: Around 1250-1000 cm⁻¹
-
Aromatic C-H stretching: Above 3000 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the absorbance characteristics of this compound and can be employed for quantitative analysis, although it is less specific than HPLC.
Experimental Protocol:
-
Instrument: A UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent such as methanol or ethanol.
-
Procedure: A dilute solution of the sample is prepared, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
Expected λmax: Benzimidazole derivatives typically exhibit strong absorbance in the UV region, with a λmax expected around 270-290 nm.
Comparison of Analytical Methods
| Feature | HPLC | NMR Spectroscopy | FT-IR Spectroscopy | UV-Vis Spectroscopy |
| Primary Use | Purity, Assay, Impurity Profiling | Structural Elucidation, Identification | Identification of Functional Groups | Quantitative Analysis, Identification |
| Specificity | High | Very High | Moderate | Low |
| Sensitivity | High | Moderate | Low | High |
| Quantitative | Yes | Yes (with standards) | Limited | Yes |
| Throughput | Moderate | Low | High | High |
| Cost | Moderate | High | Low | Low |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the quality control analysis of this compound.
Caption: Quality control workflow for this compound.
Caption: HPLC method workflow for impurity profiling.
Conclusion
The quality control of this compound necessitates a multi-faceted analytical approach. HPLC is the cornerstone for quantitative analysis, providing reliable data on purity, assay, and impurity levels. Spectroscopic methods, particularly NMR and FT-IR, are essential for unambiguous identification and structural confirmation. The choice and combination of these methods will depend on the specific requirements of the analysis, from routine batch release to in-depth characterization for regulatory submissions. By implementing the robust analytical strategies outlined in this guide, researchers and manufacturers can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective pharmaceuticals.
A Researcher's Guide to the Metabolic Stability of 5,6-Difluorobenzimidazole Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug design. The 5,6-difluorobenzimidazole scaffold, a privileged structure in medicinal chemistry, offers unique properties, but its metabolic fate dictates its pharmacokinetic profile and, ultimately, its therapeutic potential. This guide provides a comparative framework for assessing the metabolic stability of this compound derivatives, supported by established experimental protocols and an analysis of their likely metabolic pathways.
The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability. The high strength of the carbon-fluorine bond makes it resistant to enzymatic attack, particularly by Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By strategically placing fluorine atoms on a molecule, especially at sites susceptible to metabolism, the rate of clearance can be significantly reduced, leading to improved bioavailability and a longer half-life.
Comparative In Vitro Metabolic Stability: An Illustrative Analysis
Table 1: Illustrative In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | R1-Group | R2-Group | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| DFB-001 | H | H | 25 | 27.7 |
| DFB-002 | H | -CH₃ | 45 | 15.4 |
| DFB-003 | H | -CF₃ | > 60 | < 11.6 |
| DFB-004 | -OCH₃ | -CH₃ | 30 | 23.1 |
| DFB-005 | H | -Cyclopropyl | 55 | 12.6 |
| Reference | Benzimidazole | - | 15 | 46.2 |
This data is illustrative and designed to reflect expected trends in metabolic stability based on chemical structure.
From this illustrative data, several key structure-activity relationships can be inferred:
-
Effect of Fluorination: The non-fluorinated benzimidazole reference compound shows the lowest stability. The addition of the 5,6-difluoro substitution in DFB-001 provides a significant increase in metabolic stability.
-
Blocking Metabolic Sites: The addition of a methyl group at the R2 position (DFB-002) further enhances stability, likely by sterically hindering access to a potential site of metabolism on the benzimidazole core.
-
Metabolic Switching: Replacing the methyl group with a trifluoromethyl group (DFB-003) dramatically increases metabolic stability, as the C-F bonds are much more resistant to oxidative metabolism than C-H bonds.
-
Introduction of a Labile Site: The introduction of a methoxy group at R1 (DFB-004) can provide a new, more easily metabolized site (O-demethylation), potentially reducing the overall stability compared to a less labile substituent.
-
Steric Hindrance: A bulky group like a cyclopropyl at R2 (DFB-005) can also shield the molecule from metabolic enzymes, leading to increased stability.
Experimental Protocols for Assessing Metabolic Stability
The quantitative data presented above is typically generated using one of two key in vitro assays: the liver microsomal stability assay or the hepatocyte stability assay.
Liver Microsomal Stability Assay
This is a widely used, high-throughput screening method to assess the metabolic stability of compounds primarily due to Phase I enzymes, such as Cytochrome P450s.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Test compounds and positive controls (e.g., compounds with known high and low clearance)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Acetonitrile or other organic solvent to stop the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of test compounds and controls. Dilute liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compound and pre-incubate at 37°C for a few minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[1][2][3][4][5]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[6][7]
Objective: To determine the metabolic stability of a compound in a system that more closely mimics the in vivo liver environment.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Cell culture medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile or other organic solvent
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate hepatocytes in collagen-coated plates and allow them to attach.
-
Incubation: Replace the medium with fresh medium containing the test compound.
-
Time Points: Incubate the plates at 37°C and collect samples of the medium and/or cell lysate at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the metabolic activity by adding a cold organic solvent.
-
Sample Processing: Process the samples to separate the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound using LC-MS/MS.
-
Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.[8][9]
Visualizing Experimental and Metabolic Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological processes.
Likely Metabolic Pathways of this compound Derivatives
The metabolism of benzimidazole derivatives typically involves oxidation reactions catalyzed by CYP enzymes.[10] For this compound derivatives, several metabolic pathways are plausible:
-
Hydroxylation: This is a common metabolic pathway for aromatic rings. Hydroxylation could occur at the 4 or 7 positions of the benzimidazole ring, which are not blocked by fluorine atoms.
-
N-Dealkylation: If the benzimidazole nitrogen is substituted with an alkyl group, N-dealkylation can be a significant metabolic route.
-
Oxidation of Substituents: Alkyl or other functional groups attached to the benzimidazole core can be oxidized. For example, a methyl group could be hydroxylated to a hydroxymethyl group, which could be further oxidized to a carboxylic acid.
-
Defluorination: While the C-F bond is strong, enzymatic defluorination of aromatic rings can occur, although it is generally a less favorable pathway. This would lead to the formation of a hydroxylated and defluorinated metabolite.
-
Phase II Conjugation: The hydroxylated metabolites formed in Phase I can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that are more easily excreted.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5,6-Difluorobenzimidazole: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 5,6-Difluorobenzimidazole is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of our ecosystems. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Hazard Profile Summary:
Based on available safety information, this compound is associated with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Causes skin irritation and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
| Category | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles should be worn for maximum protection, especially when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | A full-length, buttoned lab coat is essential to protect from accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If dust formation is likely, a NIOSH-approved respirator may be necessary to avoid breathing in particles.[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of in the environment, down drains, or as regular solid waste.[1][4]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Labeling:
-
Designate a specific, chemically resistant container with a secure lid for "this compound Waste."
-
Clearly label the container with "Hazardous Waste" and the full chemical name.[1] Include the approximate quantity and date of generation.
-
-
Segregation of Waste:
-
Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated items like weighing paper and disposable spatulas, in the designated container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container designated for halogenated organic waste. Do not mix with other waste streams unless their compatibility is certain.[1]
-
Contaminated PPE: Used gloves, masks, and other disposable PPE should be double-bagged and placed in a designated container for chemically contaminated waste.[1]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
-
Provide them with all necessary documentation, including a complete and accurate description of the waste.[1]
-
-
Documentation:
-
Maintain a detailed log of the generated waste, including the chemical name, quantity, and the date of disposal. This is crucial for regulatory compliance.[1]
-
Disposal Workflow
References
Personal protective equipment for handling 5,6-Difluorobenzimidazole
Essential Safety and Handling Guide for 5,6-Difluorobenzimidazole
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following Globally Harmonized System (GHS) hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The required level of PPE varies depending on the specific handling procedure.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Storage | - Safety glasses with side shields- Nitrile gloves |
| Weighing and Aliquoting (in a fume hood) | - Safety goggles- Face shield (if splash hazard exists)- Nitrile gloves- Lab coat- Respiratory protection (N95 or higher) |
| Experimental Use (in solution) | - Safety goggles- Nitrile gloves- Lab coat |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat- Respiratory protection (as needed) |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (78581-99-4), and appropriate hazard warnings.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C. It should be stored away from incompatible materials such as strong oxidizing agents.
2.2. Weighing and Aliquoting
-
Preparation: All weighing and aliquoting of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Procedure:
-
Place a weigh boat on a calibrated analytical balance within the fume hood.
-
Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, gently clean the area with a damp cloth, which should then be disposed of as hazardous waste.
-
Tightly reseal the main container immediately after use.
-
Transfer the weighed solid to a labeled, sealable container for experimental use.
-
2.3. Experimental Use
-
Location: All experiments involving this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood, especially if heating or aerosolization is possible.
-
PPE: Wear the specified PPE for experimental use.
-
Handling Solutions: When working with solutions of this compound, avoid direct contact with skin and eyes. Use a pipette or other appropriate transfer device.
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this chemical into the environment, drains, or as regular solid waste[1]. A licensed professional waste disposal service should be engaged for its disposal[1].
3.1. Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound, along with contaminated items like weigh paper and disposable spatulas, should be collected in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Solid Waste."[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for "Halogenated Organic Liquid Waste."[1] Do not mix with other waste streams unless compatibility is confirmed[1].
-
Contaminated PPE: Used gloves, masks, and other disposable PPE should be double-bagged and placed in a designated container for chemically contaminated waste[1].
3.2. Container Rinsing
-
Initial Rinse: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.
-
Subsequent Rinses: For containers of highly toxic chemicals, the first three rinses should be collected as hazardous waste.
-
Final Disposal: After thorough rinsing and air-drying, the empty container can be disposed of according to institutional guidelines.
3.3. Documentation
Maintain a detailed log for all this compound waste, including the chemical name, quantity, and date of generation. This documentation is essential for regulatory compliance and for the waste disposal service[1].
Visual Workflow and Logic Diagrams
To further clarify the handling and safety procedures, the following diagrams illustrate the operational workflow and the decision-making process for PPE selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
